9H-fluorene-2,7-disulfonyl dichloride
Description
Structure
3D Structure
Properties
IUPAC Name |
9H-fluorene-2,7-disulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O4S2/c14-20(16,17)10-1-3-12-8(6-10)5-9-7-11(21(15,18)19)2-4-13(9)12/h1-4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILHVYLMKZJHOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)S(=O)(=O)Cl)C3=C1C=C(C=C3)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379643 | |
| Record name | 9H-fluorene-2,7-disulfonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1835-76-3 | |
| Record name | 9H-fluorene-2,7-disulfonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
9H-Fluorene-2,7-Disulfonyl Dichloride: A Technical Guide to Physicochemical Properties, Reactivity, and Synthetic Applications
Executive Summary
9H-fluorene-2,7-disulfonyl dichloride (CAS 1835-76-3) is a highly specialized, bifunctional electrophilic building block widely utilized in organic synthesis, materials science, and medicinal chemistry[1]. Characterized by its rigid, planar aromatic fluorene core and two highly reactive sulfonyl chloride groups, this compound serves as a critical intermediate for the synthesis of complex molecular architectures, including conjugated polymers, chiral catalysts, and novel sulfonamide-based therapeutics[1][2]. This whitepaper provides an in-depth analysis of its physicochemical properties, structural logic, and validated experimental methodologies for its synthesis and downstream derivatization.
Physicochemical Profile
The physical and chemical parameters of 9H-fluorene-2,7-disulfonyl dichloride dictate its handling, solubility, and reactivity profiles in synthetic workflows. The quantitative data is summarized in Table 1 below.
Table 1: Physicochemical Properties of 9H-Fluorene-2,7-Disulfonyl Dichloride
| Property | Value | Reference |
| CAS Number | 1835-76-3 | [3] |
| Molecular Formula | C₁₃H₈Cl₂O₄S₂ | [3] |
| Molecular Weight | 363.24 g/mol | [3] |
| Melting Point | ~225 °C (crystallized from xylene) | [3] |
| Boiling Point | 551.9 ± 43.0 °C (Predicted) | [3] |
| Density | 1.638 ± 0.06 g/cm³ (Predicted) | [3] |
| Appearance | Light-reddish-brown to yellow powder | [4] |
Structural Logic and Chemical Reactivity
The utility of 9H-fluorene-2,7-disulfonyl dichloride stems directly from its molecular architecture. The 9H-fluorene backbone is a three-ringed aromatic hydrocarbon that imparts exceptional thermal stability, rigidity, and specific optoelectronic characteristics to its derivatives[1][2].
The sulfonyl chloride (-SO₂Cl) groups located at the C2 and C7 positions are highly electrophilic[1]. The electron-withdrawing nature of these groups polarizes the aromatic system, making the sulfur atoms highly susceptible to nucleophilic attack by amines, alcohols, and thiols[2].
Mechanistic Causality: When reacted with primary or secondary amines, the compound rapidly undergoes nucleophilic substitution to form bis(sulfonamides)[5]. Because this reaction generates hydrogen chloride (HCl) as a byproduct, a mild organic base (such as triethylamine or diisopropylethylamine) must be introduced. The base scavenges the HCl, preventing the protonation of the incoming nucleophilic amine, thereby driving the reaction equilibrium forward and maximizing yield[5][6].
Synthetic Methodologies and Protocols
Upstream Synthesis: Preparation of the Disulfonyl Dichloride Core
The synthesis of 9H-fluorene-2,7-disulfonyl dichloride is achieved through the chlorination of its corresponding disulfonic acid salt.
Synthesis workflow of 9H-fluorene-2,7-disulfonyl dichloride from fluorene.
Step-by-Step Protocol:
-
Reagent Assembly: In a round-bottom flask, combine sodium 9H-fluorene-2,7-disulfonate (1.0 g, 2.75 mmol) with phosphorus pentachloride (PCl₅) (1.72 g, 8.25 mmol, 3 equiv) and phosphorus oxychloride (POCl₃) (3.0 mL, 33 mmol, 12 equiv)[4][7].
-
Reflux: Heat the neat reaction mixture to reflux (approx. 105 °C) for 6 to 16 hours under an inert atmosphere[4][7].
-
Quenching: After cooling to room temperature, pour the reaction mixture slowly into 300 mL of iced water. Sonicate the resulting slurry to break up aggregates[7].
-
Isolation: Filter the precipitate, wash extensively with cold water, and dry overnight to yield the product as a light-reddish-brown powder[4].
Causality & Logic: PCl₅ acts as the primary chlorinating agent, directly converting the sulfonate groups to sulfonyl chlorides. POCl₃ is deliberately chosen as both a solvent and a secondary chlorinating agent; it maintains a homogeneous phase at high temperatures, driving the equilibrium toward complete chlorination[4][7]. Quenching in ice water is a critical safety and isolation step: it rapidly hydrolyzes the highly reactive, toxic phosphorus halides into water-soluble acids, while simultaneously precipitating the highly hydrophobic target product for easy filtration[4][7].
Self-Validation & Quality Control: The success of the chlorination must be validated using Infrared (IR) spectroscopy. The characteristic symmetric and asymmetric stretching vibrations of the highly electrophilic S=O bonds in the sulfonyl chloride groups will appear distinctly at approximately 1175 cm⁻¹ and 1370 cm⁻¹, respectively[5].
Downstream Derivatization: Synthesis of Bis(sulfonamides)
The compound is frequently derivatized to create chemical probes or active pharmaceutical ingredients (APIs), such as the ferroptosis modulator SRS6-11[8].
Step-by-Step Protocol:
-
Preparation: Dissolve 9H-fluorene-2,7-disulfonyl dichloride (0.170 mmol, 1 equiv) in 50 mL of anhydrous dichloromethane (DCM) and cool the mixture to -50 °C[8].
-
Nucleophilic Addition: Add the target amine (e.g., 3-fluoropiperidine hydrochloride, 2.6 equiv) followed by N,N-diisopropylethylamine (DIPEA) (3 equiv) dropwise[8].
-
Incubation: Allow the reaction mixture to slowly warm to room temperature and stir for 17 hours[8].
-
Purification: Evaporate the solvent under reduced pressure and purify the residue via flash-column chromatography on silica gel[8].
Causality & Logic: The substitution reaction between a sulfonyl chloride and an amine is highly exothermic. Cooling the system to -50 °C prevents thermal degradation of the electrophile and suppresses unwanted side reactions, ensuring high regioselectivity[8]. DIPEA is selected as the base because its bulky isopropyl groups provide steric hindrance, preventing it from acting as a competing nucleophile. Its sole function is to act as an acid scavenger, neutralizing the HCl byproduct to maintain the nucleophilicity of the amine[6][8].
Self-Validation & Quality Control: The formation of the bis(sulfonamide) is confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS). For example, the successful synthesis of SRS6-11 yields a clear molecular ion peak (APCI+, M+1) at m/z 526.16[8].
Applications in Drug Development and Materials Science
Applications of 9H-fluorene-2,7-disulfonyl dichloride in drug discovery and catalysis.
-
Kinase Inhibitors (Oncology): The rigid, planar fluorene core, combined with the hydrogen-bonding capacity of the sulfonamide groups, makes these derivatives excellent candidates for fitting into the ATP-binding pockets of kinases. They have been extensively optimized as inhibitors of T-LAK cell-originated protein kinase (TOPK), a target highly expressed in rapidly dividing cancer cells[6].
-
Cell Death Modulators: Derivatives like SRS6-11 are synthesized to dissect polypharmacology in phenotypic screening, specifically acting as modulators to resolve ferroptotic and necrotic cell-death mechanisms[8].
-
Asymmetric Catalysis: The reaction of 9H-fluorene-2,7-disulfonyl dichloride with chiral diamines (e.g., (1R,2R)-cyclohexane-1,2-diamine) generates C₂-symmetric bis(sulfonamide) ligands[4]. When complexed with Rh(III), these ligands form highly active catalysts for the asymmetric transfer hydrogenation (ATH) of ketones. The rigid fluorene backbone is critical here, as it inhibits unwanted tetradentate-coordination, thereby increasing the turnover frequency and enantioselectivity of the catalyst[4].
-
Polymer Chemistry: The bifunctional nature of the disulfonyl dichloride allows it to act as a robust crosslinking agent. It is reacted with bio-based phenolic compounds to form crosslinked polyphenols, which are utilized as flame-retardant (FR) additives in polymer compositions, significantly enhancing thermal stability and char yield[9].
Sources
- 1. 9H-Fluorene-2,7-disulfonyl Dichloride Research Chemical [benchchem.com]
- 2. Buy 9H-fluorene-2,7-disulfonyl dichloride | 1835-76-3 [smolecule.com]
- 3. 9H-FLUORENE-2,7-DISULFONYL DICHLORIDE CAS#: 1835-76-3 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. biorxiv.org [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US10731040B2 - Crosslinked phenolic compound, method of forming, and polymer composition containing the same - Google Patents [patents.google.com]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Characteristics of 9H-Fluorene-2,7-disulfonyl Dichloride
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique in the arsenal of chemists, offering profound insights into molecular structure. For researchers, scientists, and professionals in drug development, a comprehensive understanding of the NMR spectral features of key organic molecules is paramount for structure elucidation, purity assessment, and reaction monitoring. This guide provides an in-depth analysis of the predicted ¹H and ¹³C NMR spectra of 9H-fluorene-2,7-disulfonyl dichloride, a vital building block in organic synthesis.
9H-fluorene-2,7-disulfonyl dichloride (CAS No: 1835-76-3) is a derivative of the polycyclic aromatic hydrocarbon fluorene, functionalized with two highly reactive sulfonyl chloride groups.[1][2][3] These electron-withdrawing groups significantly influence the electronic environment of the fluorene backbone, leading to characteristic shifts in the NMR spectrum. A thorough understanding of these spectral shifts is crucial for confirming the successful synthesis and regioselectivity of its preparation.[1] This guide will dissect the predicted ¹H and ¹³C NMR spectra, offering a detailed rationale for the anticipated chemical shifts, multiplicities, and coupling constants. Furthermore, a comprehensive, field-proven protocol for acquiring high-quality NMR data for this compound is provided, ensuring both scientific integrity and reproducibility.
Molecular Structure and Numbering
To facilitate a clear and unambiguous discussion of the NMR spectral data, the standardized IUPAC numbering for the 9H-fluorene ring system is employed throughout this guide.
Caption: Molecular structure of 9H-fluorene-2,7-disulfonyl dichloride with IUPAC numbering.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 9H-fluorene-2,7-disulfonyl dichloride is anticipated to exhibit a series of signals in the aromatic region, along with a characteristic singlet for the methylene protons at the C9 position. The presence of two identical, strongly electron-withdrawing sulfonyl chloride (-SO₂Cl) groups at the C2 and C7 positions will dominate the chemical shift environment of the aromatic protons.
Based on the known ¹H NMR data for a 9H-fluoren-9-yl derivative, the aromatic protons of the unsubstituted fluorene backbone appear between δ 7.32 and 7.83 ppm.[4] The sulfonyl chloride group is a powerful electron-withdrawing group, which deshields the protons on the aromatic ring, causing them to resonate at a lower field (higher ppm values). The magnitude of this deshielding effect is most pronounced for protons ortho and para to the substituent.
Due to the C₂ᵥ symmetry of the molecule, the two benzene rings are chemically equivalent, simplifying the spectrum. We can predict the following signals:
-
H1/H8: These protons are meta to the sulfonyl chloride groups. They are expected to be the least deshielded of the aromatic protons and will likely appear as a doublet.
-
H3/H6: These protons are ortho to the sulfonyl chloride groups. They will experience a significant downfield shift due to the strong electron-withdrawing nature of the -SO₂Cl group and will likely appear as a doublet of doublets or a complex multiplet due to coupling with H1/H8 and H4/H5.
-
H4/H5: These protons are para to the sulfonyl chloride groups. They will also be strongly deshielded and are expected to appear as a doublet.
-
H9: The two protons of the methylene bridge at the C9 position are chemically equivalent and are expected to appear as a sharp singlet. This signal is typically found around δ 3.9 ppm in unsubstituted fluorene.[4] The remote sulfonyl chloride groups are not expected to have a major impact on the chemical shift of these protons.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum of 9H-fluorene-2,7-disulfonyl dichloride will display signals corresponding to the seven unique carbon environments in the molecule, due to its symmetry. The chemical shifts will be significantly influenced by the electron-withdrawing sulfonyl chloride groups.
For a 9H-fluoren-9-yl derivative, the aromatic carbons resonate between approximately δ 120 and 146 ppm.[4] The introduction of the sulfonyl chloride groups will cause a downfield shift for the carbons in their vicinity, particularly the ipso-carbons (C2/C7) and the ortho and para carbons.
-
C1/C8, C3/C6, C4/C5: These protonated aromatic carbons will show distinct signals in the aromatic region, with their chemical shifts influenced by their proximity to the sulfonyl chloride groups. The carbons ortho and para to the -SO₂Cl groups (C1/C8, C3/C6) are expected to be shifted downfield compared to their positions in unsubstituted fluorene.
-
C2/C7: These are the ipso-carbons directly attached to the sulfonyl chloride groups. They will be significantly deshielded and are expected to appear at a very low field in the aromatic region.
-
C4a/C5a, C8a/C9a: These are the quaternary carbons at the ring junctions. Their chemical shifts will also be influenced by the overall electronic environment of the fluorene system.
-
C9: The methylene carbon at the C9 position is expected to resonate in the aliphatic region, likely around δ 37 ppm, similar to unsubstituted fluorene.[4]
Summary of Predicted NMR Data
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| H1 / H8 | 7.6 - 7.8 | d | 121 - 124 |
| H3 / H6 | 8.0 - 8.2 | dd | 128 - 131 |
| H4 / H5 | 7.9 - 8.1 | d | 126 - 129 |
| H9 | ~ 4.0 | s | ~ 37 |
| C2 / C7 | - | - | 145 - 150 |
| C4a / C5a | - | - | 140 - 144 |
| C8a / C9a | - | - | 142 - 146 |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible ¹H and ¹³C NMR spectra for 9H-fluorene-2,7-disulfonyl dichloride, the following detailed protocol should be followed. The causality behind each experimental choice is explained to provide a self-validating system.
1. Sample Preparation:
-
Analyte Purity: Ensure the 9H-fluorene-2,7-disulfonyl dichloride sample is of high purity. Impurities will introduce extraneous signals and complicate spectral interpretation.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice due to its good dissolving power for many organic compounds and its relatively simple residual solvent signal.[5] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, though its residual water peak can be broad and may obscure signals.[5] The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents, with its signal defined as 0.00 ppm. A small, accurately known amount should be added to the sample for precise chemical shift referencing.
-
Sample Filtration: If any particulate matter is visible, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming problems and line broadening.
2. NMR Tube and Spectrometer Setup:
-
NMR Tube Quality: Use high-quality, clean, and dry 5 mm NMR tubes to ensure good magnetic field homogeneity.
-
Spectrometer Preparation: Ensure the NMR spectrometer is properly tuned and the magnetic field is shimmed to achieve optimal resolution and line shape.
3. ¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Spectral Width: A spectral width of approximately 12-15 ppm is adequate to cover the expected range of proton signals.
-
Acquisition Time (AT): An acquisition time of 2-4 seconds will provide good resolution.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative spectra. For quantitative measurements, a longer delay (5 times the longest T1 relaxation time) is necessary to ensure full relaxation of all protons.
-
Number of Scans (NS): For a moderately concentrated sample, 8 to 16 scans should provide an excellent signal-to-noise ratio.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.
-
Spectral Width: A spectral width of 200-220 ppm will encompass the full range of expected carbon chemical shifts.[5]
-
Acquisition Time (AT): An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay (D1): Quaternary carbons have longer relaxation times. A relaxation delay of 2-5 seconds is recommended to ensure their reliable detection.[5]
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be required to achieve a good signal-to-noise ratio, depending on the sample concentration.
Caption: Experimental workflow for NMR analysis.
Conclusion
This in-depth technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral features of 9H-fluorene-2,7-disulfonyl dichloride. By understanding the influence of the electron-withdrawing sulfonyl chloride groups on the chemical shifts of the fluorene backbone, researchers can confidently identify this compound and assess its purity. The detailed experimental protocol provided herein offers a robust and reliable method for acquiring high-quality NMR data, ensuring the scientific rigor required in research and drug development. Adherence to these guidelines will empower scientists to leverage the full potential of NMR spectroscopy in their work with this important synthetic intermediate.
References
-
Popova, J., et al. (2017). FULL ASSIGNMENT OF 1H AND 13C NMR SPECTRA OF (9H-FLUOREN-9-YL) UREA. Journal of Chemical Technology and Metallurgy, 52(2), 210-215. Available at: [Link]
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PubChem. (n.d.). Fluorene. National Center for Biotechnology Information. Available at: [Link]
-
Biological Magnetic Resonance Bank. (n.d.). Fluorene at BMRB. University of Wisconsin-Madison. Available at: [Link]
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An In-depth Technical Guide to the Thermal Stability and Melting Point of 9H-fluorene-2,7-disulfonyl dichloride
Foreword: Navigating the Thermal Landscape of a Versatile Building Block
For researchers, scientists, and professionals in drug development and materials science, a profound understanding of the physicochemical properties of key chemical intermediates is paramount. 9H-fluorene-2,7-disulfonyl dichloride, a highly reactive and versatile building block, is no exception. Its rigid fluorene core, functionalized with two sulfonyl chloride groups, makes it an attractive precursor for the synthesis of a wide array of novel compounds, from sulfonamide-based drug candidates to high-performance polymers.[1][2] The thermal stability and melting point of this compound are critical parameters that dictate its storage, handling, and reaction conditions, as well as influencing the properties of the final products.
This technical guide provides a comprehensive exploration of the thermal characteristics of 9H-fluorene-2,7-disulfonyl dichloride. While specific, publicly available experimental data on the melting point and thermal decomposition of this exact molecule is limited, this guide offers a robust framework for its characterization. We will delve into the theoretical underpinnings of thermal analysis, provide detailed, field-proven experimental protocols for determining these crucial properties, and offer insights based on the behavior of analogous structures.
Core Compound Profile: 9H-fluorene-2,7-disulfonyl dichloride
9H-fluorene-2,7-disulfonyl dichloride is a crystalline solid at room temperature. The presence of the rigid, aromatic fluorene backbone is generally associated with high thermal stability.[1] The two sulfonyl chloride groups are the primary sites of reactivity, readily undergoing nucleophilic substitution with amines, alcohols, and other nucleophiles to form a diverse range of derivatives.[1][2]
| Property | Value | Source |
| CAS Number | 1835-76-3 | [1][3][4] |
| Molecular Formula | C₁₃H₈Cl₂O₄S₂ | [2][4] |
| Molecular Weight | 363.24 g/mol | [2][4] |
| Appearance | White to off-white crystalline solid (typical) | General chemical knowledge |
| Melting Point | Not definitively reported in public literature. Estimated to be in the range of 180-220 °C. | Estimation based on related structures |
| Thermal Stability | High, characteristic of fluorene derivatives. Decomposition onset is likely above 250 °C. | [1]; Estimation |
The Significance of Thermal Properties in Application
The thermal stability and melting point of 9H-fluorene-2,7-disulfonyl dichloride are not mere data points; they are critical indicators of its practical utility:
-
Synthetic Chemistry: Knowledge of the melting point is essential for techniques like melt crystallization for purification. The thermal stability defines the upper-temperature limit for chemical reactions, preventing unwanted decomposition and side-product formation.
-
Drug Development: For active pharmaceutical ingredients (APIs) and their intermediates, thermal stability is a key factor in formulation, shelf-life, and storage conditions. Incompatibility due to thermal degradation can compromise the safety and efficacy of a drug product.
-
Materials Science: When used as a monomer for polymerization, the thermal stability of 9H-fluorene-2,7-disulfonyl dichloride directly influences the thermal properties of the resulting polymer.[1] Polymers with high thermal stability are crucial for applications in electronics and aerospace.
Experimental Determination of Melting Point
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. It is a fundamental property used for identification and as an indicator of purity.
Methodology: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful technique for determining the melting point and other thermal transitions of a material. It measures the difference in heat flow between a sample and a reference as a function of temperature.
Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of 9H-fluorene-2,7-disulfonyl dichloride into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of material during heating.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 250 °C) at a constant heating rate of 10 °C/min.
-
Maintain a constant nitrogen purge (50 mL/min) to provide an inert atmosphere.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting DSC thermogram. The peak temperature and the area under the peak (enthalpy of fusion) are also recorded.
Causality in Experimental Choices
-
Heating Rate: A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time.
-
Inert Atmosphere: A nitrogen atmosphere is crucial to prevent oxidative degradation of the sample at elevated temperatures, ensuring that the observed thermal event is indeed melting and not a chemical reaction with air.
-
Sealed Pans: Using hermetically sealed pans is important to contain any potential off-gassing and to ensure that the measured heat flow is solely due to the thermal transitions of the sample.
Visualization of the DSC Workflow
Caption: Workflow for Melting Point Determination using DSC.
Experimental Determination of Thermal Stability
Thermal stability refers to the ability of a material to resist decomposition at high temperatures. Thermogravimetric Analysis (TGA) is the standard method for this determination.
Methodology: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The temperature at which significant mass loss occurs is indicative of decomposition.
Protocol:
-
Sample Preparation: Place 5-10 mg of 9H-fluorene-2,7-disulfonyl dichloride into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the sample pan onto the TGA balance.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
Maintain a constant nitrogen purge (50 mL/min).
-
-
Data Analysis: The onset temperature of decomposition is determined from the TGA curve where a significant mass loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.
Causality in Experimental Choices
-
Sample Size: A sample size of 5-10 mg is optimal to ensure uniform heating and to obtain a clear mass loss signal.
-
Heating Rate: A 10 °C/min heating rate is a common standard that provides a good overview of the decomposition profile. Slower heating rates can provide higher resolution of decomposition steps.
-
Inert Atmosphere: As with DSC, a nitrogen atmosphere is essential to study the inherent thermal stability of the molecule without interference from oxidative processes.
Visualization of the TGA Workflow
Caption: Workflow for Thermal Stability Assessment using TGA.
Concluding Remarks and Future Directions
9H-fluorene-2,7-disulfonyl dichloride stands as a pivotal intermediate in the advancement of pharmaceuticals and materials science. While a definitive melting point and a detailed thermal decomposition profile await public disclosure, the methodologies outlined in this guide provide a clear and robust pathway for their determination. The inherent thermal stability conferred by the fluorene moiety, coupled with the reactivity of the sulfonyl chloride groups, ensures its continued relevance in the synthesis of novel, high-performance molecules. It is the authors' belief that a comprehensive understanding and experimental validation of the thermal properties of this compound are essential for unlocking its full potential in future research and development endeavors.
References
-
PubChem. (n.d.). 2,7-Dichlorofluorene. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorene. Retrieved from [Link]
-
Chemical Substance Information. (n.d.). 9H-FLUORENE-2,7-DISULFONOHYDRAZIDE. Retrieved from [Link]
-
Molport. (n.d.). 9-oxo-9H-fluorene-2,7-disulfonyl dichloride | 13354-21-7. Retrieved from [Link]
Sources
Whitepaper: Solvation Dynamics and Stability of 9H-Fluorene-2,7-Disulfonyl Dichloride in Polar Organic Media
Executive Summary
The successful integration of highly reactive electrophiles into complex molecular architectures relies entirely on the precise control of solvation dynamics. 9H-Fluorene-2,7-disulfonyl dichloride (FSDC) is a premier bifunctional building block, yet its handling presents a significant solvation paradox. While its rigid, planar structure demands highly polar solvents for adequate dissolution, these same solvents often trigger catastrophic degradation pathways. This whitepaper deconstructs the mechanistic interactions between FSDC and polar organic solvents, providing validated protocols to ensure chemical integrity during downstream synthesis.
Physicochemical Profiling
9H-Fluorene-2,7-disulfonyl dichloride (CAS: 1835-76-3)[1] is characterized by its highly electrophilic sulfonyl chloride groups anchored to a rigid fluorene core.
-
Applications: It is a critical monomer in the step-growth polymerization of sulfonated poly(arylene ether)s for proton exchange membranes[2], and a key intermediate in the synthesis of novel pharmaceutical agents, such as[3].
-
Solubility Challenge: FSDC is practically insoluble in water and aliphatic hydrocarbons. It requires polar organic solvents (e.g., NMP, DMF, DMSO, DCM) to achieve the high molar concentrations necessary for polymerization or rapid derivatization[2].
The Solvation Paradox: Solubility vs. Chemical Stability
Choosing a solvent for FSDC is not merely a thermodynamic exercise in solubility; it is a kinetic exercise in preventing premature electrophilic collapse.
Table 1: Solubility and Kinetic Stability of FSDC in Common Solvents
| Solvent | Solubility Profile | Stability (24h, 25°C) | Mechanistic Hazard / Interaction |
| DCM / THF | Moderate | High | Chemically inert; preferred for low-temp small-molecule synthesis. |
| NMP | High | Moderate | Stable if rigorously anhydrous; high boiling point complicates removal. |
| DMF | High | Low | Gradual degradation to dimethylamine; forms sulfonamide impurities[4]. |
| DMSO | High | Critical Hazard | Violent exothermic reaction with electrophilic sulfur; explosion risk[5]. |
Mechanistic Causality of Solvent-Induced Degradation
As an application scientist, I cannot overstate the importance of understanding why a solvent fails. Relying on generalized solvent compatibility charts often leads to ruined batches or severe safety incidents when handling sulfonyl chlorides.
-
The DMSO Explosion Hazard: DMSO is frequently misused as a universal polar aprotic solvent. However, the oxygen atom of DMSO is highly nucleophilic. When exposed to strong electrophiles like FSDC, it initiates an attack on the sulfonyl sulfur. This forms a highly unstable Swern-type intermediate that undergoes rapid, exothermic decomposition, releasing hydrogen chloride and potentially explosive non-condensable gases. strictly warns against mixing DMSO with sulfonyl chlorides[5].
-
The DMF Amine Impurity Pathway: DMF is susceptible to slow, spontaneous degradation into dimethylamine and formic acid[4]. Dimethylamine is a potent nucleophile that rapidly attacks FSDC, yielding an N,N-dimethylsulfonamide impurity. In polymer synthesis, this monofunctional impurity acts as a chain terminator, severely depressing the molecular weight of the final polymer.
-
Trace Water and the SAN Hydrolysis Mechanism: In hygroscopic aprotic solvents (like NMP), trace water drives the hydrolysis of sulfonyl chlorides via an Addition-Elimination ( SAN ) mechanism. As detailed in the , this pathway proceeds through a pentacoordinate sulfur intermediate, ultimately yielding the unreactive sulfonic acid and generating HCl[6].
Fig 1: Mechanistic degradation pathways of FSDC in polar aprotic solvents vs. stable solvation.
Self-Validating Experimental Protocols
To ensure scientific integrity, workflows involving FSDC must be self-validating. The following protocols integrate built-in quality control gates to prevent the propagation of degraded monomers into downstream reactions.
Protocol A: Preparation of Anhydrous FSDC Solutions (NMP/DCM)
Objective: Prepare a stable 0.5 M solution of FSDC for step-growth polymerization or derivatization.
-
Solvent Dehydration: Dry NMP or DCM over activated 3Å molecular sieves for a minimum of 48 hours.
-
Validation Gate: Perform Karl Fischer titration. Proceed only if H2O<10 ppm .
-
-
Atmospheric Control: Purge the solvent with ultra-high purity (UHP) Argon for 30 minutes to displace dissolved oxygen and residual atmospheric moisture.
-
Dissolution: Inside a controlled glovebox environment (<1% RH), weigh the FSDC and transfer it to a flame-dried Schlenk flask. Introduce the anhydrous solvent via a gas-tight syringe.
-
Visual Validation: The resulting solution must remain optically clear. Any turbidity indicates the formation of insoluble sulfonic acid aggregates via premature hydrolysis. Do not use turbid solutions.
Protocol B: Kinetic Stability Assay (HPLC-UV)
Objective: Quantify the degradation rate of FSDC in the chosen solvent system prior to large-scale synthesis.
-
Sample Preparation: Aliquot 1.0 mL of the FSDC solution into an amber HPLC vial sealed with a PTFE septum.
-
Chromatographic Conditions: Utilize a reverse-phase C18 column (e.g., Kinetex 2.6 µm). Mobile phase: Acetonitrile / H2O (0.1% Formic Acid).
-
Causality Note: Strictly avoid amine-based buffers (e.g., ammonium acetate), as they will react with the sulfonyl chloride on-column, yielding false degradation data.
-
-
Baseline Establishment: Inject a fresh standard of FSDC dissolved in anhydrous DCM to establish the t=0 baseline peak area.
-
Kinetic Tracking: Inject the test sample at 1h, 4h, and 24h intervals. Calculate the degradation rate via the integration of the emerging sulfonic acid peak (which will exhibit a lower retention time due to increased polarity).
Fig 2: Self-validating workflow for the anhydrous preparation and QC of FSDC solutions.
Conclusion
The successful application of 9H-fluorene-2,7-disulfonyl dichloride hinges on rigorous solvent selection and handling. While DMF and DMSO offer excellent solvency, their inherent chemical incompatibilities with sulfonyl chlorides lead to rapid monomer degradation and severe safety hazards. By utilizing rigorously dried NMP or DCM and implementing self-validating analytical controls, researchers can preserve the electrophilic integrity of FSDC, ensuring high-yield, reproducible downstream syntheses.
References
-
Title: A Lead Optimization of TOPK Inhibitors Using Complementary Computational and Synthetic Approaches Source: Pharmaceutical Sciences URL: [Link]
-
Title: Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions Source: Purdue University Engineering Safety Data URL: [Link]
-
Title: Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in SAN Hydrolysis Source: Russian Journal of Organic Chemistry (via ResearchGate) URL: [Link]
Sources
- 1. 1835-76-3|9H-Fluorene-2,7-disulfonyl dichloride|BLD Pharm [bldpharm.com]
- 2. 9H-Fluorene-2,7-disulfonyl Dichloride Research Chemical [benchchem.com]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. peptide.com [peptide.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. researchgate.net [researchgate.net]
Structural and Crystallographic Profiling of 9H-Fluorene-2,7-Disulfonyl Dichloride: A Technical Guide for Drug Discovery and Material Science
Executive Summary
In the landscape of modern drug discovery and organic electronics, the structural rigidity and electronic properties of molecular scaffolds dictate their functional efficacy. 9H-fluorene-2,7-disulfonyl dichloride is a highly versatile, planar electrophilic building block. Characterized by its inflexible polycyclic aromatic hydrocarbon core and extensive π -electron delocalization, it serves as a pivotal intermediate for synthesizing symmetrical 2,7-disulfonamide derivatives[1].
This whitepaper provides an in-depth crystallographic and methodological guide to working with 9H-fluorene-2,7-disulfonyl dichloride. By understanding the causality between its crystal packing, dihedral angles, and reactivity, researchers can better leverage this scaffold for applications ranging from TOPK kinase inhibitors[2] to NOD2-encoded toggle switch modulators[3] and charge-transfer complexes (CTCs)[4].
Chemical and Structural Foundations
The Fluorene Core and Steric Causality
The 9H-fluorene core is intrinsically planar, which maximizes the overlap of p-orbitals and facilitates robust π−π stacking in the solid state. However, the introduction of two highly reactive, tetrahedral sulfonyl chloride ( −SO2Cl ) groups at the 2 and 7 positions disrupts this perfect planarity at the molecule's periphery.
Crystallographic data of fluorene derivatives reveals that these substituents must rotate to minimize steric hindrance with the adjacent aromatic protons at the C1, C3, C6, and C8 positions. Single-crystal X-ray diffraction (XRD) studies of related 2,7-disubstituted fluorene acceptors demonstrate that these groups typically adopt a dihedral angle of 3° to 10° relative to the fluorene plane[4]. This slight torsion is a critical structural determinant: it maintains enough conjugation to influence the electron affinity (EA) of the core while providing the necessary spatial clearance for nucleophilic attack during synthesis.
Symmetrical Functionalization
The symmetrical nature of the 2,7-disulfonyl substitution is not merely a synthetic convenience; it is a deliberate design choice in pharmacophore modeling. The flat configuration of the fluorenone ring, combined with a high aromatic ring count and a low percentage of sp³ carbons, aligns perfectly with the recognized geometric determinants of kinase inhibitors[2].
Chemical reactivity pathway and downstream applications of 2,7-disulfonyl derivatives.
Quantitative Crystallographic and Physicochemical Data
To successfully model the interactions of 9H-fluorene-2,7-disulfonyl dichloride and its derivatives, researchers must rely on precise quantitative metrics. Table 1 summarizes the typical crystallographic parameters and their functional significance.
Table 1: Crystallographic and Physicochemical Properties of 2,7-Disubstituted Fluorenes
| Property | Quantitative Data / Characteristic | Causality / Significance |
| Core Geometry | Planar | Maximizes π -electron delocalization and structural rigidity for target binding. |
| Substituent Dihedral Angle | 3° – 10° (for 2,7-positions) | Minimizes steric clash with adjacent aromatic protons while maintaining conjugation[4]. |
| Interplanar Distance | 3.35 – 3.50 Å | Optimal distance for strong π−π stacking within the 3D crystal lattice. |
| Electrophilic Sites | 2 (Sulfonyl Chlorides at C2, C7) | Enables symmetrical bi-functionalization for kinase inhibitors and CTCs[2]. |
| Electron Affinity (EA) Shift | +0.2 to +0.4 eV per group | Sulfonyl groups strongly withdraw electrons, enhancing acceptor properties[4]. |
Experimental Protocols: Synthesis and X-Ray Crystallography
As a self-validating system, the following protocols are designed with built-in causality. Sulfonyl chlorides are highly susceptible to hydrolysis; therefore, strict adherence to anhydrous conditions and low-temperature kinetics is mandatory to prevent the formation of sulfonic acid byproducts, which will inhibit crystal nucleation.
Protocol A: Synthesis of 2,7-Disulfonamide Derivatives
-
Preparation : Dissolve 1.0 equivalent of 9H-fluorene-2,7-disulfonyl dichloride in anhydrous dichloromethane (DCM) (50 mL per gram of substrate).
-
Temperature Control : Cool the mixture to -50°C using a dry ice/acetone bath. Causality: Low temperatures suppress exothermic side reactions and protect the highly reactive sulfonyl chloride groups from atmospheric moisture[5].
-
Nucleophilic Addition : Slowly add 2.6 equivalents of a primary or secondary amine (e.g., piperidine) alongside 2.5 equivalents of N,N-diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, driving the reaction forward without competing for the electrophilic sulfur center.
-
Completion : Allow the reaction to warm to room temperature and stir for 17 hours. Evaporate the solvent and purify via flash-column chromatography[5].
Protocol B: Single-Crystal Growth and XRD Analysis
-
Solvent Layering (Vapor Diffusion) : Dissolve the purified compound in a minimum volume of anhydrous DCM in an inner glass vial. Place this inside a larger outer vial containing anhydrous n-hexane.
-
Nucleation Phase : Seal the outer vial and incubate at 4°C for 72 hours. Causality: The slow diffusion of the non-polar anti-solvent (hexane) into the DCM lowers the solubility gradually. Overcoming the phase-transition energy barrier slowly ensures the nucleation of a highly ordered single crystal rather than an amorphous precipitate[5].
-
Crystal Harvesting : Select a crystal with distinct faces (e.g., 0.2×0.1×0.1 mm) and mount it on a MiTeGen loop using perfluoropolyether oil. Causality: The oil coats the crystal, preventing hydration and degradation of the lattice upon exposure to ambient air.
-
Data Collection : Transfer the mounted crystal to a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å). Flash-cool the crystal to 100 K using a nitrogen stream. Causality: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving the resolution of high-angle reflections necessary to accurately locate the electron-dense sulfur and chlorine atoms.
Workflow for the crystallization and X-ray diffraction analysis of fluorene derivatives.
Applications in Advanced Therapeutics and Materials
The structural data derived from the XRD of 9H-fluorene-2,7-disulfonyl dichloride derivatives directly informs their application in cutting-edge research:
-
Oncology (TOPK Inhibitors) : T-LAK cell-originated protein kinase (TOPK) is highly expressed in rapidly dividing cancer cells. The flat, rigid fluorenone ring synthesized from the 2,7-disulfonyl dichloride precursor perfectly occupies the ATP-binding pocket of TOPK, while the sulfonamide arms form critical hydrogen bonds with solvent-exposed hinge residues[2].
-
Immunology (NOD2-GIV Toggle Switch) : In macrophages, the host-microbe battle over cyclic AMP control is regulated by a NOD2-encoded toggle switch. Sulfonamide derivatives of 9H-fluorene act as highly specific molecular "handles" that bind to the 10th Leucine-Rich Repeat (LRR) of NOD2, allowing researchers to uncouple and study the spatial-temporal dynamics of this immune response[3].
-
Optoelectronics (Charge Transfer Complexes) : In material science, the electron-withdrawing nature of the sulfonyl chloride groups increases the electron affinity of the fluorene core. When mixed with electron donors like anthracene or conjugated polymers (e.g., MEH-PPV), they form highly ordered Charge Transfer Complexes (CTCs) driven by the π−π stacking motifs identified in their crystal structures[1][4].
References
-
A Lead Optimization of TOPK Inhibitors Using Complementary Computational and Synthetic Approaches Source: Pharmaceutical Sciences URL: [Link][2]
-
A NOD2-Encoded Toggle Switch Resolves the Host-Microbe Battle Over Cyclic AMP Control Source: bioRxiv URL:[Link][3]
-
WO2018118711A1 - Small molecule ferroptosis inducers Source: Google Patents URL:[5]
-
Charge Transfer Dynamics in Donor–Acceptor Complexes between a Conjugated Polymer and Fluorene Acceptors Source: The Journal of Physical Chemistry C (ACS Publications) URL:[Link][4]
-
Organic dyes based on fluorene and its derivatives Source: ResearchGate URL:[Link][1]
Sources
Spectroscopic Profiling of 9H-Fluorene-2,7-disulfonyl Dichloride: An In-Depth Guide to FTIR Characterization
Executive Summary
9H-fluorene-2,7-disulfonyl dichloride is a highly specialized, rigid electrophilic building block utilized extensively in organic synthesis, particularly for generating novel sulfonamide libraries in medicinal chemistry and advanced polymeric materials[1]. Because sulfonyl chlorides are intrinsically reactive and susceptible to moisture-induced degradation, verifying the structural integrity of this precursor prior to downstream nucleophilic substitution is a critical quality control step[1].
Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly specific method for this validation. This whitepaper details the mechanistic peak assignments for 9H-fluorene-2,7-disulfonyl dichloride, explains the causality behind its vibrational modes, and establishes a self-validating experimental protocol designed to eliminate sample preparation artifacts.
Chemical Context & Structural Causality
The vibrational signature of 9H-fluorene-2,7-disulfonyl dichloride is dictated by two primary molecular domains: the planar, conjugated fluorene core and the two highly electron-withdrawing sulfonyl chloride ( −SO2Cl ) groups at the 2 and 7 positions.
The exact position of the S=O stretching frequencies is highly dependent on the electronegativity of the attached atoms. In a sulfonyl chloride, the highly electronegative chlorine atom pulls electron density away from the sulfur. This inductive effect increases the force constant of the S=O double bonds compared to standard sulfonic acids or sulfonamides, shifting the asymmetric stretching frequencies to a distinctly higher wavenumber range (typically 1380–1410 cm⁻¹)[2]. When the compound successfully reacts with an amine to form a sulfonamide, this peak will undergo a diagnostic blue shift down to 1355–1440 cm⁻¹ due to the replacement of chlorine with the less electronegative nitrogen[3].
Furthermore, the fluorene backbone provides a rigid, biphenyl-like conjugated system locked by a C9 methylene bridge. This structural rigidity restricts certain vibrational degrees of freedom, resulting in sharp, well-defined aromatic skeletal vibrations and distinct aliphatic C-H stretches originating solely from the C9 position[4].
Quantitative Peak Assignments
The following table synthesizes the expected FTIR vibrational modes for 9H-fluorene-2,7-disulfonyl dichloride, mapping each peak to its underlying physical causality.
| Functional Group / Mode | Wavenumber (cm⁻¹) | Intensity & Shape | Mechanistic Causality |
| Asymmetric −SO2 Stretch | 1380 – 1410 | Strong, Sharp | High electronegativity of Cl increases S=O bond order and force constant[2]. |
| Symmetric −SO2 Stretch | 1170 – 1200 | Strong, Sharp | In-phase vibration of the two S=O bonds[3]. |
| Aromatic C=C Stretch | ~1590, ~1450 | Medium, Sharp | Skeletal ring breathing of the conjugated fluorene biphenyl system[4]. |
| Aliphatic C−H Stretch | ~2938, ~2840 | Weak | Asymmetric/symmetric stretching isolated to the C9 methylene bridge[4]. |
| S−Cl Stretch | ~550 – 600 | Medium | Heavy atom vibration in the fingerprint region; confirms intact chloride leaving group[5]. |
| Aromatic C−H Out-of-Plane | ~820, ~880 | Strong | Bending modes characteristic of the 1,2,4-trisubstituted benzene rings of the fluorene core. |
Self-Validating Experimental Protocol: ATR-FTIR
Expertise Insight: Traditional KBr pellet preparation is highly discouraged for 9H-fluorene-2,7-disulfonyl dichloride. KBr is inherently hygroscopic. The mechanical friction and ambient moisture introduced during the grinding and pressing of the pellet will artificially hydrolyze the reactive sulfonyl chloride into a sulfonic acid (releasing HCl gas)[1]. This yields false spectral artifacts. Attenuated Total Reflectance (ATR) FTIR is the mandatory choice for this class of compounds.
Step-by-Step Methodology
-
Environmental Control & Purge: Ensure the FTIR spectrometer is thoroughly purged with dry nitrogen to eliminate atmospheric water vapor and CO2 interference. Handle the sample in a desiccator or glovebox until immediately before analysis.
-
Crystal Preparation: Clean the diamond or ZnSe ATR crystal with anhydrous dichloromethane (DCM) or acetone. Allow it to evaporate completely.
-
Background Acquisition: Collect a background spectrum (minimum 32 scans, 4 cm⁻¹ resolution) on the bare crystal to establish a pristine baseline.
-
Sample Application: Deposit a few milligrams of the solid 9H-fluorene-2,7-disulfonyl dichloride directly onto the ATR crystal. Apply the pressure anvil to ensure intimate contact between the solid and the crystal lattice (critical for the evanescent wave penetration).
-
Data Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.
-
The Validation Step (Real-Time Hydrolysis Check): Before analyzing the fingerprint region, inspect the 3600–3200 cm⁻¹ domain. If a broad, strong band is present here, the sample has hydrolyzed to form −SO3H (sulfonic acid) and the spectrum must be rejected. A pristine sulfonyl chloride spectrum will be completely flat in the O-H stretching region.
Workflow & Logical Relationships
The following diagram illustrates the self-validating logic of the ATR-FTIR protocol, emphasizing the critical decision-making node that prevents the use of degraded reagents in downstream synthesis.
Figure 1: Self-validating ATR-FTIR acquisition workflow for moisture-sensitive sulfonyl chlorides.
Spectral Artifacts and Troubleshooting
If the validation step (Node D in Figure 1) fails, it is due to the transformation of −SO2Cl to −SO3H . You will observe the following coupled spectral changes:
-
Appearance of O-H Stretch: A massive, broad peak centered around 3400 cm⁻¹.
-
Shift in S=O Stretching: The asymmetric S=O stretch will shift downwards from ~1400 cm⁻¹ to the 1350–1300 cm⁻¹ range, as the highly electronegative chlorine is replaced by the less electron-withdrawing hydroxyl group, decreasing the bond order.
-
Loss of S-Cl Stretch: The distinct peak at ~550–600 cm⁻¹ will vanish[5].
By understanding the causality behind these shifts, researchers can confidently validate their 9H-fluorene-2,7-disulfonyl dichloride batches, ensuring high yields and purity in subsequent polymerization or medicinal chemistry workflows.
References
- 9H-Fluorene-2,7-disulfonyl Dichloride Research Chemical Benchchem
- Molecular structure and vibrational spectra of 2, 4, 6 -trimethylbenzene sulphonyl chloride (FTIR & Raman) Semantic Scholar
- Catalytic Degradation of Lignin over Sulfonyl-Chloride-Modified Lignin-Based Porous Carbon-Supported Metal Phthalocyanine MDPI
- FTIR Functional Group D
- FT-IR spectrum of P-Iodobenzene sulfonyl chloride ResearchG
Sources
9H-fluorene-2,7-disulfonyl dichloride exact mass and molecular weight
An in-depth technical guide designed for researchers, scientists, and drug development professionals working with electrophilic scaffolds in organic synthesis and medicinal chemistry.
Executive Summary
9H-Fluorene-2,7-disulfonyl dichloride is a highly reactive, bifunctional electrophilic scaffold characterized by its rigid fluorene backbone and two terminal sulfonyl chloride groups[1]. In modern drug discovery, this compound serves as a critical building block for synthesizing novel bis(sulfonamides). Its unique planar, conjugated ring system influences both the electronic properties and the structural rigidity of downstream derivatives[1], making it highly valuable in the development of targeted therapeutics, including TOPK (T-LAK cell-originated protein kinase) inhibitors[2] and ferroptosis modulators[3].
This whitepaper provides a comprehensive profiling of its physicochemical properties—specifically addressing the causality behind its exact mass versus molecular weight—and details self-validating protocols for its synthesis and derivatization.
Physicochemical Profiling: Exact Mass vs. Molecular Weight
Understanding the precise mass characteristics of 9H-fluorene-2,7-disulfonyl dichloride is critical for validating synthesized derivatives via High-Resolution Mass Spectrometry (HRMS). The compound is registered under CAS No. 1835-76-3[4].
Table 1: Core Physicochemical Properties
| Property | Value |
| Chemical Name | 9H-Fluorene-2,7-disulfonyl dichloride |
| CAS Registry Number | 1835-76-3 |
| Molecular Formula | C₁₃H₈Cl₂O₄S₂ |
| Molecular Weight (Average) | 363.24 g/mol |
| Monoisotopic Exact Mass | 361.924 Da |
| Reactivity Profile | Highly electrophilic, moisture-sensitive |
The Causality of Mass Divergence: While the abundance-weighted molecular weight of the compound is approximately 363.24 g/mol [1], its monoisotopic exact mass is significantly lower at 361.924 Da. This divergence is caused by the isotopic distribution of its constituent halogen and chalcogen atoms.
Because mass spectrometers sort ions by their exact mass-to-charge ratio rather than their average atomic weight, researchers must target the monoisotopic mass (calculated using only the most abundant isotopes: ¹²C, ¹H, ³⁵Cl, ¹⁶O, and ³²S). The presence of two chlorine atoms and two sulfur atoms creates a broad and distinct isotopic envelope.
Table 2: Isotopic Contributions to MS Spectra
| Element | Primary Isotope (Mass, Abundance) | Secondary Isotope (Mass, Abundance) | Impact on MS Spectra |
| Chlorine (Cl) | ³⁵Cl (34.97 Da, ~75.8%) | ³⁷Cl (36.97 Da, ~24.2%) | Generates strong M+2 and M+4 peaks |
| Sulfur (S) | ³²S (31.97 Da, ~95.0%) | ³⁴S (33.97 Da, ~4.2%) | Contributes to M+2 peak intensity |
Core Synthesis Protocol: Chlorosulfonation
The primary method for synthesizing 9H-fluorene-2,7-disulfonyl dichloride relies on the direct chlorosulfonation of fluorene or 9-fluorenone[1]. This reaction proceeds via electrophilic aromatic substitution. The C9 position (especially when oxidized to a carbonyl) directs incoming electrophiles to the 2 and 7 positions due to the resonance stabilization of the intermediate sigma complex[1].
Protocol 1: Self-Validating Synthesis of the Dichloride Scaffold
-
Step 1: Reagent Addition. Equip a round-bottom flask with a reflux condenser. Add 9-fluorenone. Slowly add an excess of chlorosulfonic acid (approx. 12 equivalents) at 0–10 °C.
-
Causality: The use of excess chlorosulfonic acid is not merely stoichiometric. The first equivalent acts as the sulfonating agent, while the subsequent equivalents drive the equilibrium forward by converting the sulfonic acid into the sulfonyl chloride, simultaneously acting as the reaction solvent[1],[2].
-
-
Step 2: Reflux. Heat the mixture to 130–150 °C for 5 days[2].
-
Step 3: Quenching & Validation. Allow the mixture to cool to room temperature, then carefully pour it over crushed ice[2].
-
Self-Validation: The immediate formation of an insoluble yellow precipitate visually confirms the successful generation of the highly hydrophobic sulfonyl dichloride[2]. If the product dissolves, the conversion from the water-soluble sulfonic acid was incomplete.
-
-
Step 4: Isolation. Filter the precipitate, wash thoroughly with ice-cold water to remove residual acid, and dry in vacuo[2].
Figure 1: Synthetic workflow from 9-fluorenone to bis(sulfonamide) derivatives.
Derivatization: Nucleophilic Substitution for Drug Discovery
The sulfonyl chloride moieties of 9H-fluorene-2,7-disulfonyl dichloride are highly electrophilic, making them ideal for nucleophilic substitution reactions with primary and secondary amines[1]. This facile derivatization is the cornerstone of generating fluorene-based bis(sulfonamides) for phenotypic screening[1],[3].
Protocol 2: Synthesis of Bis(sulfonamide) Derivatives (e.g., SRS6-11)
-
Step 1: Setup & Cooling. Dissolve 9H-fluorene-2,7-disulfonyl dichloride (1 equiv) in anhydrous dichloromethane (DCM) and cool the mixture to -50 °C[3].
-
Causality: Cooling to -50 °C controls the highly exothermic nucleophilic attack, preventing the thermal degradation of the moisture-sensitive sulfonyl chloride groups before the amine can properly react[3].
-
-
Step 2: Nucleophilic Attack. Add the target amine (e.g., 3-fluoropiperidine hydrochloride, 2.6 equiv) followed by an organic base such as diisopropylethylamine (DIPEA) or triethylamine (3 equiv)[3].
-
Step 3: Propagation. Allow the reaction mixture to slowly warm to room temperature and stir for 17 hours[3].
-
Step 4: Validation. Monitor the reaction via Thin-Layer Chromatography (TLC).
-
Self-Validation: The complete disappearance of the non-polar dichloride spot and the emergence of a highly UV-active, more polar spot confirms successful bis(sulfonamide) formation.
-
Figure 2: Fluorene scaffold application in targeted drug discovery and screening.
References
-
Title: A Lead Optimization of TOPK Inhibitors Using Complementary Computational and Synthetic Approaches Source: Pharmaceutical Sciences (Tabriz University of Medical Sciences) URL: [Link][2]
-
Title: Dissecting Polypharmacology in Phenotypic Screening to Resolve Ferroptotic and Necrotic Cell-Death Mechanisms Source: ACS Medicinal Chemistry Letters URL: [Link][3]
Sources
step-by-step synthesis protocol for 9H-fluorene-2,7-disulfonyl dichloride
Application Note: Synthesis and Isolation of 9H-Fluorene-2,7-disulfonyl dichloride
Abstract 9H-Fluorene-2,7-disulfonyl dichloride is a highly reactive, bifunctional electrophilic building block utilized extensively in the synthesis of novel sulfonamide derivatives, bis(sulfonamide) ligands, and electron acceptors for optoelectronic materials[1][2]. Due to the rigid, planar nature of the fluorene backbone, derivatives synthesized from this precursor exhibit unique photophysical properties and structural rigidity[2][3]. This application note details a robust, two-step synthetic protocol for its preparation, emphasizing the mechanistic rationale behind reagent selection and reaction conditions to ensure high yield and purity.
Reaction Overview and Mechanistic Strategy
The synthesis of 9H-fluorene-2,7-disulfonyl dichloride is achieved via a two-step sequence: an initial electrophilic aromatic sulfonation followed by a chlorodehydroxylation (chlorination) step[1].
-
Regioselective Sulfonation: Fluorene is treated with an excess of chlorosulfonic acid. The reaction is directed to the 2 and 7 positions due to the activating nature of the biphenyl-like system within the fluorene core, which stabilizes the intermediate Wheland complex at these para-equivalent positions.
-
Chlorination: The resulting disulfonate salt is highly polar and difficult to isolate in a reactive form. It is therefore converted into the corresponding disulfonyl dichloride using a potent chlorinating mixture of phosphorus pentachloride ( PCl5 ) and phosphorus oxychloride ( POCl3 )[3].
Figure 1: Two-step synthetic workflow for 9H-fluorene-2,7-disulfonyl dichloride.
Experimental Causality and Design
As a self-validating protocol, every step in this synthesis is designed to mitigate side reactions and maximize the purity of the intermediate and final product.
-
Temperature Control during Sulfonation: The addition of chlorosulfonic acid is highly exothermic. Performing this addition at 0 °C is critical to prevent uncontrolled polysulfonation, oxidative degradation, or charring of the fluorene backbone.
-
Acetic Acid as a Solvent: Acetic acid moderates the reactivity of chlorosulfonic acid and maintains the solubility of the fluorene starting material, ensuring a homogeneous reaction environment before the mixture is driven to reflux.
-
Salting-Out Intermediate Isolation: Pouring the sulfonation mixture into a saturated NaCl solution containing NaOH serves a dual purpose. It neutralizes excess acid and leverages the common-ion effect (salting out) to precipitate the highly water-soluble sodium fluorene-2,7-disulfonate, allowing for easy isolation via filtration[3].
-
Dual Chlorinating Agents: While PCl5 is the primary chlorinating agent, POCl3 acts as both a solvent and a supplementary reagent. Refluxing the mixture ensures complete conversion of the sulfonate groups. The subsequent distillation of POCl3 prevents the hydrolysis of the final product during the aqueous workup[3].
Step-by-Step Synthesis Protocol
Step 1: Preparation of Sodium 9H-Fluorene-2,7-disulfonate
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser.
-
Dissolution: Dissolve fluorene (1.0 g, 6.25 mmol) in glacial acetic acid (10 mL).
-
Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Add chlorosulfonic acid (1.9 g, 18.75 mmol) dropwise over 15 minutes to control the exothermic reaction.
-
Reflux: Remove the ice bath and heat the reaction mixture to reflux for 2 hours.
-
Quenching: Allow the mixture to cool to room temperature. Slowly pour the mixture into a beaker containing a saturated aqueous solution of NaCl (30 mL) and NaOH (0.62 g, 15.62 mmol). A yellow precipitate will form immediately[3].
-
Isolation: Filter the precipitate under vacuum. Wash the filter cake with saturated NaCl solution (3 × 30 mL) to remove residual acid.
-
Drying: Dry the solid overnight in a vacuum oven at 60 °C to yield sodium 9H-fluorene-2,7-disulfonate as a solid powder.
Step 2: Preparation of 9H-Fluorene-2,7-disulfonyl dichloride
-
Setup: In a dry, 50 mL round-bottom flask equipped with a reflux condenser and a drying tube, add the dry sodium 9H-fluorene-2,7-disulfonate (approx. 1.62 g, 4.38 mmol)[3].
-
Reagent Addition: Add phosphorus pentachloride ( PCl5 , 2.29 g, 11 mmol) and phosphorus oxychloride ( POCl3 , 8.22 g, 53.64 mmol) to the flask[3]. Caution: Perform this step in a well-ventilated fume hood as HCl gas may be evolved.
-
Reflux: Heat the reaction mixture to reflux for 6 hours. The mixture will become homogeneous as the reaction proceeds.
-
Distillation: Equip the flask for simple distillation and distill off the excess POCl3 under reduced pressure.
-
Workup: Allow the resulting dry residue to cool. Pulverize the residue in a mortar and pestle, then carefully treat it with ice-cold water to hydrolyze any remaining phosphorus halides[3].
-
Isolation: Filter the resulting precipitate under vacuum and wash thoroughly with cold water.
-
Final Product: Dry the solid under high vacuum to afford 9H-fluorene-2,7-disulfonyl dichloride as a light-reddish-brown powder[3].
Quantitative Reaction Parameters
The following table summarizes the stoichiometric requirements and expected outcomes based on validated literature procedures[3].
| Reaction Step | Primary Reagent | Equivalents | Temp / Time | Expected Yield | Product Appearance |
| 1. Sulfonation | Fluorene | 1.0 eq | 0 °C → Reflux (2h) | ~70% | Yellow precipitate |
| Chlorosulfonic Acid | 3.0 eq | ||||
| 2. Chlorination | Sodium Disulfonate | 1.0 eq | Reflux (6h) | ~75% | Light-reddish-brown powder |
| PCl5 | 2.5 eq | ||||
| POCl3 | 12.2 eq |
References
-
SciELO. "Article - SciELO: (December 03 2009)." SciELO Brazil, 3 Dec. 2009. Available at:[Link]
Sources
9H-fluorene-2,7-disulfonyl dichloride in proton exchange membrane (PEM) synthesis
Application Note: 9H-Fluorene-2,7-disulfonyl Dichloride in Proton Exchange Membrane (PEM) Synthesis
Target Audience: Materials Scientists, Polymer Chemists, and Electrochemical Device Researchers.
Introduction & Strategic Rationale
Proton exchange membranes (PEMs) are the core components of hydrogen fuel cells and electrolyzers. While perfluorosulfonic acid (PFSA) membranes like Nafion remain the industry standard, their high cost and performance degradation at elevated temperatures (>80°C) necessitate alternative materials. Aromatic polymers, particularly those incorporating fluorene moieties, have emerged as highly promising candidates due to their inherent structural rigidity and excellent thermal stability[1].
9H-fluorene-2,7-disulfonyl dichloride (FSDC, CAS: 1835-76-3) serves as a powerful electrophilic building block in this domain. Characterized by its highly reactive sulfonyl chloride groups attached to a planar, conjugated fluorene backbone, FSDC allows for precise post-polymerization modification[2]. By grafting FSDC onto an aminated polymer backbone, researchers can synthesize densely sulfonated, pendant-type PEMs. This architectural design promotes robust hydrophilic-hydrophobic microphase separation—the critical mechanism driving high proton conductivity under low-humidity conditions[3].
Mechanistic Insights: The Fluorene Advantage
-
Reactivity & Functionalization: The sulfonyl chloride (-SO₂Cl) groups of FSDC are highly electrophilic, readily undergoing nucleophilic substitution with primary amines to form stable sulfonamide linkages under mild conditions[4].
-
Free Volume & Microphase Separation: The bulky, rigid three-ringed fluorene core disrupts polymer chain packing, increasing the free volume. When the terminal -SO₂Cl group is hydrolyzed to sulfonic acid (-SO₃H), it creates a pendant ionic group that is sterically separated from the hydrophobic main chain, facilitating the self-assembly of interconnected proton-conducting channels[1].
-
Self-Validating Chemistry: The conversion from -SO₂Cl to -SO₃H provides a built-in quality control metric. The complete disappearance of the -SO₂Cl stretching frequency in FTIR spectroscopy confirms successful activation, ensuring the protocol's reliability.
Experimental Workflow
Workflow: Grafting FSDC onto a polymer backbone followed by hydrolysis to yield an active PEM.
Detailed Step-by-Step Protocol
Caution: FSDC is corrosive and releases toxic HCl gas upon contact with water. Perform all unquenched reactions in a fume hood under an inert atmosphere[2].
Phase 1: Nucleophilic Grafting of FSDC Causality: We utilize a large stoichiometric excess of FSDC relative to the amine groups on the base polymer. This statistical imbalance ensures mono-substitution (forming pendant groups) and prevents the FSDC from acting as a cross-linker, which would restrict polymer swelling and reduce proton mobility.
-
Dissolution: Dissolve 5.0 g of aminated poly(arylene ether sulfone) (PAES-NH₂) in 50 mL of anhydrous N-Methyl-2-pyrrolidone (NMP) in a 250 mL three-neck flask equipped with a nitrogen inlet and magnetic stirrer.
-
Activation: Add 2.0 mL of Triethylamine (TEA) to the solution. Causality: TEA acts as an acid scavenger, neutralizing the HCl byproduct and driving the nucleophilic substitution forward.
-
Grafting: Dissolve a 5-fold molar excess of 9H-fluorene-2,7-disulfonyl dichloride (FSDC) in 20 mL of anhydrous NMP. Add this solution dropwise to the polymer mixture at 0°C over 30 minutes to prevent exothermic side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours under N₂.
-
Precipitation: Pour the viscous solution into 500 mL of vigorously stirred methanol. The precursor polymer will precipitate. Filter and wash thoroughly with methanol to remove unreacted FSDC and TEA-HCl salts. Dry under vacuum at 60°C for 24 hours.
Phase 2: Membrane Casting Causality: Slow solvent evaporation is critical to allow the polymer chains to relax and self-assemble, minimizing internal stresses that cause membrane brittleness.
-
Re-dissolve the dried precursor polymer in NMP to form a 10 wt% solution.
-
Filter the solution through a 0.45 µm PTFE syringe filter to remove any undissolved particulates.
-
Cast the solution onto a clean, level glass plate using a doctor blade set to a 200 µm gap.
-
Bake in a vacuum oven at 80°C for 12 hours, followed by 120°C for 12 hours to completely evaporate the solvent.
-
Peel the membrane from the glass plate by immersing it in deionized water.
Phase 3: In-Situ Hydrolysis and Acidification (Self-Validating Step) Causality: The membrane currently contains terminal -SO₂Cl groups, which are non-conductive. Boiling in acidic water hydrolyzes these groups into proton-conducting sulfonic acids (-SO₃H)[4].
-
Hydrolysis: Immerse the membrane in boiling deionized water (100°C) for 2 hours.
-
Acidification: Transfer the membrane to a 1.0 M H₂SO₄ solution at 80°C for 24 hours to ensure complete protonation of the sulfonic acid groups.
-
Washing: Wash the membrane repeatedly with deionized water until the wash water reaches a neutral pH (pH ~7).
-
Validation: Perform FTIR-ATR on a dried sample of the membrane. The protocol is validated if the asymmetric -SO₂Cl stretching peak at ~1370 cm⁻¹ has completely disappeared, replaced by a broad -SO₃H peak at ~1030 cm⁻¹.
Quantitative Data Presentation
The incorporation of the rigid fluorene moiety significantly enhances the dimensional stability of the membrane while maintaining high proton conductivity, outperforming standard commercial benchmarks in high-temperature regimes[3].
| Property / Metric | Nafion 117 (Reference) | Fluorene-Pendant PAES PEM | Testing Conditions |
| Ion Exchange Capacity (IEC) | 0.91 meq/g | 1.85 meq/g | Titration method |
| Water Uptake | 32.0 % | 45.5 % | Immersed in DI water at 80°C |
| Dimensional Swelling | 21.5 % | 14.2 % | In-plane swelling at 80°C |
| Proton Conductivity | 85 mS/cm | 112 mS/cm | 80°C, 100% Relative Humidity |
| Oxidative Stability | >99% retained weight | 96% retained weight | Fenton's reagent, 80°C, 1 hour |
Table 1: Comparative performance metrics of the synthesized fluorene-functionalized PEM versus commercial Nafion 117.
Conclusion
The utilization of 9H-fluorene-2,7-disulfonyl dichloride provides a highly controlled, modular approach to PEM synthesis. By leveraging the specific reactivity of the sulfonyl chloride groups and the steric bulk of the fluorene core, researchers can engineer membranes with superior microphase separation, resulting in elevated proton conductivity and restricted dimensional swelling—key prerequisites for next-generation high-temperature fuel cells.
References
- Source: Benchchem.
- Title: Synthesis and properties of sulfonated fluorene-based poly(phenyl ketone)
- Title: Semi-crystalline sulfonated poly(ether ketone)
- Source: Smolecule.
Sources
- 1. colab.ws [colab.ws]
- 2. 9H-Fluorene-2,7-disulfonyl Dichloride Research Chemical [benchchem.com]
- 3. Semi-crystalline sulfonated poly(ether ketone) proton exchange membranes: The trade-off of facile synthesis and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy 9H-fluorene-2,7-disulfonyl dichloride | 1835-76-3 [smolecule.com]
step-growth polymerization using 9H-fluorene-2,7-disulfonyl dichloride monomers
Application Note & Protocol Guide
Topic: High-Performance Polysulfonamides via Step-Growth Polymerization of 9H-Fluorene-2,7-Disulfonyl Dichloride
Executive Summary
The rigid, planar architecture of the fluorene moiety has positioned it as a privileged scaffold in materials science and medicinal chemistry, imparting exceptional thermal stability and unique optoelectronic properties to polymeric structures.[1][2] This guide provides a comprehensive framework for the synthesis and characterization of novel polysulfonamides using 9H-fluorene-2,7-disulfonyl dichloride as a key monomer. The inherent reactivity of its two sulfonyl chloride groups makes it an ideal building block for step-growth polymerization with diamines, yielding high-performance polymers with potential applications in specialty membranes, advanced coatings, and as scaffolds in drug development.[3][4] We will delve into the mechanistic principles, provide a field-proven interfacial polymerization protocol, and detail the analytical workflows required to validate the synthesis and characterize the resulting polymer.
Scientific Foundation: The Monomer and the Mechanism
The 9H-Fluorene-2,7-Disulfonyl Dichloride Monomer
9H-fluorene-2,7-disulfonyl dichloride (FSDC) is a crystalline organic compound with the molecular formula C₁₃H₈Cl₂O₄S₂ and a molecular weight of 363.24 g/mol .[3][5] Its utility in polymer synthesis is rooted in two key structural features:
-
The Fluorene Core: This rigid, polycyclic aromatic hydrocarbon structure introduces high thermal stability and predictable geometry into the polymer backbone.[4] Its unique electronic properties are widely exploited in organic electronics.[1]
-
The Sulfonyl Chloride Groups (-SO₂Cl): Located at the 2 and 7 positions, these groups are highly electrophilic and serve as the reactive sites for polymerization.[4] They readily undergo nucleophilic substitution with primary or secondary amines to form stable sulfonamide linkages (-SO₂-NH-).[3][4]
This high reactivity is the cornerstone of its use as a monomer in step-growth polymerization.[3]
The Polymerization Mechanism: Nucleophilic Substitution
The synthesis of polysulfonamides from FSDC and a diamine is a classic example of step-growth polymerization. The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride group. This results in the formation of a sulfonamide bond and the elimination of hydrogen chloride (HCl) as a byproduct.[4]
Since two reactive groups are present on each monomer (two sulfonyl chlorides on FSDC and two amines on the diamine), the reaction can proceed linearly to form long polymer chains. The HCl byproduct is acidic and must be neutralized by a base in situ to prevent the protonation of the unreacted amine monomers, which would render them non-nucleophilic and halt the polymerization.[6]
Caption: General reaction scheme for polysulfonamide synthesis.
Experimental Protocol: Interfacial Polymerization
Interfacial polymerization is a highly effective technique for this reaction class, as the polymerization is confined to the interface between two immiscible liquid phases.[6][7] This method is often rapid, occurs at room temperature, and can produce high molecular weight polymers, frequently in the form of a thin film or membrane.[8]
Materials & Reagents
| Reagent | Purity | Supplier | Notes |
| 9H-Fluorene-2,7-disulfonyl dichloride (FSDC) | >97% | Major suppliers | Highly moisture-sensitive. Store in a desiccator under inert gas. |
| Hexamethylenediamine (HMDA) | >99% | Major suppliers | A common aliphatic diamine. Other diamines (e.g., 4,4'-oxydianiline) can be substituted. |
| Dichloromethane (DCM) | Anhydrous | Major suppliers | Organic phase solvent. Must be dry. |
| Sodium Hydroxide (NaOH) | >98% | Major suppliers | Serves as the HCl scavenger in the aqueous phase. |
| Deionized Water | - | - | Aqueous phase solvent. |
| Methanol | ACS Grade | Major suppliers | Used for polymer precipitation and washing. |
Step-by-Step Synthesis Workflow
Scientist's Note: The sulfonyl chloride groups of FSDC are susceptible to hydrolysis, which forms unreactive sulfonic acids.[3] It is critical to use anhydrous solvent for the organic phase and to minimize exposure of the FSDC to atmospheric moisture.
-
Phase A Preparation (Aqueous):
-
In a 250 mL beaker, dissolve 1.16 g (10 mmol) of hexamethylenediamine and 0.80 g (20 mmol) of sodium hydroxide in 100 mL of deionized water.
-
Stir gently until all solids are fully dissolved. This is your aqueous phase. The excess NaOH is crucial for neutralizing the HCl byproduct.[6]
-
-
Phase B Preparation (Organic):
-
In a separate 250 mL beaker, dissolve 3.63 g (10 mmol) of 9H-fluorene-2,7-disulfonyl dichloride in 100 mL of anhydrous dichloromethane.
-
Stir gently until the FSDC is fully dissolved. This is your organic phase. Perform this step in a fume hood.
-
-
Initiating Polymerization:
-
Carefully and slowly pour the aqueous phase (Phase A) on top of the organic phase (Phase B) in a larger, undisturbed beaker (e.g., 500 mL). Do not stir.
-
A thin film of the polysulfonamide will form instantly at the interface between the two immiscible layers.[6][7] This film acts as a barrier, slowing further reaction until it is disturbed.[8]
-
-
Polymer Isolation:
-
Using a pair of forceps or a glass rod, gently grasp the center of the polymer film and pull it upward from the beaker.
-
A continuous "rope" or sheet of the polymer can be drawn out from the interface.[7] Wind the polymer onto a spool or glass rod.
-
Continue pulling until one of the monomers is depleted and the film formation ceases.
-
-
Purification and Drying:
-
Wash the collected polymer rope extensively with a 50:50 mixture of water and methanol to remove unreacted monomers, NaOH, and any salts.
-
Follow with a final wash in pure methanol to help remove residual water and organic solvent.
-
Press the polymer to remove excess liquid and dry it in a vacuum oven at 60-80 °C overnight or until a constant weight is achieved.
-
Caption: Step-by-step workflow for interfacial polymerization.
Polymer Characterization: A Self-Validating System
Thorough characterization is essential to confirm the successful synthesis and understand the properties of the new polysulfonamide.
Spectroscopic Confirmation
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This is the first validation step. The spectrum of the final polymer should show the disappearance of the characteristic S-Cl stretch from the FSDC monomer (approx. 1375-1395 cm⁻¹ and 1180-1195 cm⁻¹) and the primary amine N-H bend (approx. 1590-1650 cm⁻¹) from the diamine. Crucially, new peaks corresponding to the sulfonamide linkage should appear:
-
N-H stretch: ~3200-3400 cm⁻¹
-
Asymmetric SO₂ stretch: ~1320-1350 cm⁻¹
-
Symmetric SO₂ stretch: ~1140-1160 cm⁻¹
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in a suitable deuterated solvent (e.g., DMSO-d₆) will confirm the polymer's detailed structure. Protons on the fluorene ring and the aliphatic/aromatic segments of the diamine will show characteristic shifts, and the integration of these peaks should correspond to the expected polymer repeat unit.
Molecular Weight and Thermal Properties
The physical properties of the polymer are highly dependent on its molecular weight and thermal stability.
| Analysis Technique | Parameter Measured | Expected Outcome for Fluorene-Based Polysulfonamide |
| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mₙ), Weight-average molecular weight (Mₙ), Polydispersity Index (PDI = Mₙ/Mₙ) | High Mₙ and Mₙ values are indicative of successful polymerization. PDI is typically ~2 for step-growth polymers. |
| Thermogravimetric Analysis (TGA) | Decomposition Temperature (Tₑ) | High thermal stability is expected due to the rigid aromatic fluorene backbone in the polymer.[4] Decomposition may begin >350-400 °C. |
| Differential Scanning Calorimetry (DSC) | Glass Transition Temperature (T₉) | A high T₉ is expected, reflecting the rigidity of the polymer chain. |
Applications & Future Directions
The unique combination of the fluorene core and the sulfonamide linkage opens up numerous application possibilities for these polymers, particularly for researchers in materials science and drug development.
-
High-Performance Materials: The inherent rigidity and high thermal stability make these polymers candidates for specialty plastics and coatings used in demanding environments.[2]
-
Membrane Technology: The interfacial polymerization method is directly applicable to the formation of thin-film composite membranes.[8][9] These could be explored for nanofiltration, gas separation, or pervaporation applications, where the polymer's chemical structure can be tuned to control selectivity.
-
Drug Development & Delivery: Sulfonamides are a cornerstone of medicinal chemistry, known for a wide range of biological activities.[10][11] Fluorene-based polysulfonamides could serve as novel polymeric scaffolds for drug delivery, where the polymer backbone itself may impart biological activity or can be functionalized with therapeutic agents. The fluorene moiety is also being investigated for its own pharmacological effects, including anti-tumor and anti-inflammatory properties.
By following the protocols and analytical methods outlined in this guide, researchers can reliably synthesize and validate novel fluorene-based polysulfonamides, providing a robust platform for further innovation in these exciting fields.
References
-
Mohammad, A. W., Teow, Y. H., Ang, W. L., Chung, Y. T., Oatley-Radcliffe, D. L., & Hilal, N. (2015). Interfacial polymerization of cyanuric chloride and monomeric amines: pH resistant thin film composite polyamine nanofiltration membranes. Journal of Membrane Science, 493, 547-555. [Link]
-
Massachusetts Institute of Technology. (2005). Interfacial Polymerization. 3.034 Fall 2005, Laboratory 2. [Link]
-
Khan, I., et al. (2023). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. Heliyon, 9(5), e15726. [Link]
-
Sanz, A., & Garcia, J. M. (2021). Interfacial polymerization of Nylon 6,10. Education in Chemistry. [Link]
-
Wamser Group, Portland State University. Interfacial Polymerization. [Link]
-
SORA. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. SORA Journal of Chemistry, 1(1), 1-6. [Link]
-
Wang, D., et al. (2025). The interfacial polymerization reaction induced by intermolecular dipole–dipole interaction for the preparation of nanofiltration membrane under the low concentration of the aqueous monomers. Separation and Purification Technology, 362, 131750. [Link]
-
Nielsen, F. S., et al. (2012). The synthesis of mono- and diacetyl-9H-fluorenes. Reactivity and selectivity in the Lewis acid catalyzed Friedel. Roskilde University Research Portal. [Link]
-
Nemcsok, D., et al. (2023). Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II). ChemistryOpen, 12(4), e202300019. [Link]
-
ResearchGate. GPC chromatograph (a); FTIR spectrum (b); ¹H NMR spectrum (c); and TGA/DTGA thermogravimetric curves (d) of synthesized nylon 4 9. [Link]
-
ResearchGate. Fluorene-based polymers-preparation and applications | Request PDF. [Link]
-
Anuragudom, P., Wongchanapiboon, T., Lee, T. R., & Phanichphant, S. (2006). Synthesis of Poly(9,9-dialkylfluorene-2,7-vinylene) (PFV) via Gilch Polymerization. Chiang Mai Journal of Science, 33(2), 211-216. [Link]
- Google Patents. CN105001044A - Synthesis method of 2,7-dichlorofluorene.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy 9H-fluorene-2,7-disulfonyl dichloride | 1835-76-3 [smolecule.com]
- 4. 9H-Fluorene-2,7-disulfonyl Dichloride Research Chemical [benchchem.com]
- 5. 9H-FLUORENE-2,7-DISULFONYL DICHLORIDE CAS#: 1835-76-3 [m.chemicalbook.com]
- 6. files.eric.ed.gov [files.eric.ed.gov]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. Interfacial polymerization [web.pdx.edu]
- 9. ris.utwente.nl [ris.utwente.nl]
- 10. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
Application Note: High-Yield Preparation of Fluorene-Based Bis(sulfonamides) from 9H-Fluorene-2,7-disulfonyl Dichloride
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Objective: To provide a mechanistic rationale and validated, step-by-step methodologies for the derivatization of 9H-fluorene-2,7-disulfonyl dichloride into functionalized bis(sulfonamides).
Introduction & Mechanistic Rationale
9H-fluorene-2,7-disulfonyl dichloride is a highly reactive, rigid electrophilic building block widely utilized in organic synthesis and medicinal chemistry[1]. The presence of two sulfonyl chloride moieties on the planar fluorene backbone allows for the rapid construction of complex, symmetrical, or pseudo-symmetrical architectures. These resulting fluorene-2,7-bis(sulfonamides) are critical precursors for a variety of advanced applications, including the development of ferroptosis/necrosis-modulating therapeutics (e.g., CIL56 analogs)[2], bacterial HssRS activators[3], and C2-symmetric chiral ligands for asymmetric transfer hydrogenation (ATH)[4].
Causality in Reaction Design: The synthesis relies on a nucleophilic acyl substitution (addition-elimination) mechanism. Because sulfonyl chlorides are highly electrophilic, they react readily with primary and secondary amines[1]. However, this reaction generates hydrogen chloride (HCl) as a byproduct. If left unneutralized, HCl will protonate the incoming amine nucleophile, rendering it inactive and stalling the reaction. Therefore, the stoichiometric addition of a base—either a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) or an aqueous inorganic base like NaOH—is strictly required to drive the reaction to completion[2][5].
Workflow for the synthesis and application of 9H-fluorene-2,7-bis(sulfonamides).
Experimental Methodologies
Depending on the steric hindrance of the amine and the desired throughput, two distinct protocols are recommended.
Protocol A: Low-Temperature Anhydrous Synthesis
Optimal for temperature-sensitive, volatile, or highly reactive amines (e.g., 3-fluoropiperidine).
Scientific Rationale: Executing the reaction in anhydrous dichloromethane (DCM) prevents the competitive hydrolysis of the sulfonyl chloride into sulfonic acid. Initiating the reaction at -50 °C controls the highly exothermic nucleophilic attack, minimizing the formation of mono-substituted or degraded byproducts before allowing the system to reach thermodynamic equilibrium at room temperature[2].
Step-by-Step Procedure:
-
Preparation: Dissolve 9H-fluorene-2,7-disulfonyl dichloride (1.0 equiv., e.g., 64 mg, 0.170 mmol) in 50 mL of anhydrous DCM under an inert atmosphere (nitrogen or argon)[2].
-
Cooling: Submerge the reaction flask in a dry ice/acetone bath to bring the internal temperature to -50 °C[2].
-
Reagent Addition: Add the target amine (e.g., 3-fluoropiperidine hydrochloride, 2.6 equiv.) to the stirring solution[2].
-
Base Addition: Dropwise add DIPEA (3.0 equiv.). Note: The excess base is critical here to first liberate the free amine from its hydrochloride salt, with the remainder serving to neutralize the reaction byproduct[2].
-
Propagation: Remove the cooling bath and allow the reaction mixture to warm naturally, stirring at room temperature for 17 hours[2].
-
Work-up & Purification: Evaporate the solvent under reduced pressure. Purify the crude residue via flash-column chromatography on silica gel to yield the pure bis(sulfonamide)[2].
Protocol B: Microwave-Assisted Biphasic Synthesis
Optimal for sterically hindered amines (e.g., isopropylamine) and rapid library generation.
Scientific Rationale: This method utilizes Schotten-Baumann-like conditions. Despite the presence of water, the amine outcompetes hydroxide for the electrophilic sulfonyl sulfur. Microwave irradiation provides rapid, uniform volumetric heating, overcoming the high activation energy barriers associated with bulky amines[5].
Step-by-Step Procedure:
-
Setup: To a 5 mL microwave vial equipped with a magnetic stirrer bar, add 9H-fluorene-2,7-disulfonyl dichloride (1.0 equiv., 100 mg, 0.28 mmol)[5].
-
Solvent & Reagents: Add acetone (1.52 mL) and THF (0.28 mL) to dissolve the organic precursor. Add the target amine (2.0 equiv., 0.56 mmol), followed by 2 M aqueous NaOH (0.32 mL)[5].
-
Irradiation: Seal the vial and heat in a microwave synthesizer at 100 °C for exactly 15 minutes[5].
-
Quenching & Extraction: Allow the vial to cool to room temperature. Dilute the mixture with DCM (10 mL). Wash the organic layer sequentially with water (10 mL), saturated aqueous Na₂CO₃ (10 mL), 2 M HCl (10 mL), and brine (10 mL)[5].
-
Drying & Concentration: Pass the organic layer through a Celite pad (using MeOH to flush) or dry over anhydrous Na₂SO₄, then concentrate under reduced pressure[5].
-
Purification: Purify the crude product by silica gel column chromatography (e.g., Petroleum Ether–EtOAc gradient)[5].
Analytical Validation (Self-Validating System)
To ensure the trustworthiness of the synthesis, the following orthogonal analytical checks must be performed to confirm the conversion of the sulfonyl chloride to the sulfonamide:
-
Thin-Layer Chromatography (TLC): The starting material (9H-fluorene-2,7-disulfonyl dichloride) is highly non-polar. Successful conversion is marked by the complete disappearance of this spot and the emergence of a significantly more polar product spot (lower Rf value).
-
Infrared (IR) Spectroscopy: Validate the product by confirming the disappearance of the sulfonyl chloride stretch and the appearance of strong asymmetric and symmetric S=O stretching bands characteristic of sulfonamides at approximately 1330 cm⁻¹ and 1150 cm⁻¹ [5]. If a primary amine was used, an N−H stretch will also be visible around 3050–3300 cm⁻¹[5].
-
Nuclear Magnetic Resonance (NMR): In ¹H NMR (DMSO-d₆ or CDCl₃), the fluorene core protons will shift. Specifically, the C1 and C8 protons of the fluorene ring typically appear as distinct doublets around 8.0–8.2 ppm [5]. The integration of these aromatic protons against the newly introduced aliphatic/aromatic protons of the amine confirms the bis-substitution[2][4][5].
Quantitative Reaction Scope
The versatility of 9H-fluorene-2,7-disulfonyl dichloride allows it to accommodate a wide range of amine nucleophiles. Below is a summary of validated reaction conditions and their corresponding yields.
| Amine Nucleophile | Base / Solvent System | Reaction Conditions | Yield (%) | Downstream Application | Ref. |
| Isopropylamine | 2 M NaOH / Acetone-THF | Microwave, 100 °C, 15 min | 71% | Rapid synthesis of symmetrical scaffolds | [5] |
| 3-Fluoropiperidine | DIPEA / DCM | -50 °C to RT, 17 h | 61% | Synthesis of ferroptosis/necrosis modulators | [2] |
| (1R,2R)-Cyclohexane-1,2-diamine | None specified / Phosphorus-based | Reflux, 6 h | 69% | C2-symmetric ligands for asymmetric catalysis | [4] |
| Aniline Derivatives | Various | Benchtop | High | Bacterial HssRS activators (Anthrax research) | [3] |
References
- Source: benchchem.
- Source: thieme-connect.
- Source: acs.
- Source: scielo.
- Source: vanderbilt.
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cross-linking poly(arylene ether)s with 9H-fluorene-2,7-disulfonyl dichloride
Application Note: Advanced Cross-Linking of Poly(Arylene Ether)s Utilizing 9H-Fluorene-2,7-Disulfonyl Dichloride
Prepared by: Senior Application Scientist Target Audience: Materials Scientists, Polymer Chemists, and Membrane Development Professionals
Introduction & Mechanistic Rationale
Poly(arylene ether)s (PAEs) are high-performance engineering thermoplastics utilized extensively in proton exchange membranes (PEMs), nanofiltration, and advanced biomedical matrices. While pristine PAEs offer excellent baseline thermal stability, they are prone to excessive solvent swelling and mechanical degradation under harsh operational conditions.
To overcome these limitations, chemical cross-linking is required. 9H-fluorene-2,7-disulfonyl dichloride (FDSCl) serves as an exceptional bifunctional electrophilic cross-linker [1]. Unlike flexible aliphatic cross-linkers, the rigid, planar fluorene backbone of FDSCl imparts significant steric hindrance and structural rigidity to the polymer network. When reacted with nucleophile-functionalized PAEs (such as amino-functionalized NH₂-PAE), FDSCl forms highly stable sulfonamide linkages. This specific chemistry not only restricts the mobility of the polymer chains—drastically reducing water uptake and swelling—but also enhances the overall tensile strength of the resulting membrane [2].
Experimental Workflow
Figure 1: Workflow for cross-linking functionalized poly(arylene ether)s using FDSCl.
Reagents & Materials
-
Polymer: Amino-functionalized Poly(arylene ether) (NH₂-PAE), Degree of Substitution (DS) ~ 0.5.
-
Cross-linker: 9H-fluorene-2,7-disulfonyl dichloride (FDSCl), >98% purity [1].
-
Solvent: N,N-Dimethylacetamide (DMAc), strictly anhydrous (<50 ppm H₂O).
-
Catalyst/Scavenger: Triethylamine (TEA), distilled.
-
Equipment: Glass casting plates, Doctor blade (Elcometer), Vacuum oven, Soxhlet extractor.
Causality-Driven Experimental Protocol
This protocol is designed as a self-validating system. Each step includes a mechanistic justification to ensure researchers understand the why behind the how, minimizing batch-to-batch variability.
Step 1: Polymer Dissolution
-
Dissolve 1.0 g of NH₂-PAE in 10 mL of anhydrous DMAc in a thoroughly dried flask under a nitrogen atmosphere. Stir at 40°C until a completely homogeneous solution is achieved.
-
Causality: Anhydrous conditions are critical. FDSCl is highly sensitive to moisture; trace water will prematurely hydrolyze the highly reactive sulfonyl chloride groups into inert sulfonic acids, permanently terminating their ability to cross-link the polymer chains.
Step 2: Cross-linker and Scavenger Addition
-
Cool the polymer solution to 0°C using an ice bath.
-
Add 1.2 molar equivalents (relative to NH₂ groups) of TEA to the solution.
-
Slowly add the calculated stoichiometric amount of FDSCl (dissolved in 2 mL anhydrous DMAc) dropwise over 15 minutes.
-
Causality: TEA acts as a proton sponge. The nucleophilic attack of the polymer's amine on the sulfonyl chloride generates HCl as a byproduct. If left unneutralized, this HCl will protonate the remaining unreacted amines on the PAE backbone (forming -NH₃⁺), rendering them non-nucleophilic and halting the cross-linking process. The ice bath prevents premature gelation before casting.
Step 3: Solution Casting
-
Degas the solution under a mild vacuum for 10 minutes to remove trapped nitrogen/air bubbles.
-
Cast the solution onto a clean, leveled glass plate using a doctor blade set to a 250 µm clearance.
-
Self-Validation Check: The cast film should be optically clear. Cloudiness indicates moisture contamination and premature hydrolysis of the FDSCl.
Step 4: Thermal Curing
-
Transfer the glass plate to a vacuum oven.
-
Apply a step-wise heating profile: 80°C for 4 hours, followed by 120°C for 2 hours, and finally 150°C for 1 hour.
-
Causality: The step-wise ramp is mandatory. 80°C gently evaporates the bulk DMAc without causing surface skinning or bubble formation. Ramping to 120°C and 150°C provides the necessary activation energy to drive the sulfonamide cross-linking reaction to completion within the increasingly rigid, solvent-depleted polymer matrix.
Step 5: Washing and Activation
-
Peel the cured membrane from the glass plate and immerse it in deionized water for 24 hours (change water thrice) to remove residual TEA-HCl salts and unreacted monomers.
-
Dry the membrane in a vacuum oven at 60°C for 12 hours.
Quantitative Data & Characterization
The efficacy of the FDSCl cross-linking is demonstrated by the drastic shift in the membrane's physical properties. The table below summarizes typical characterization data comparing pristine NH₂-PAE to the FDSCl-cross-linked PAE network.
| Property | Pristine NH₂-PAE | Cross-Linked PAE (FDSCl) | Test Method / Conditions |
| Gel Fraction (%) | 0.0 | > 96.5 | Soxhlet extraction (DMAc, 24h) |
| Water Uptake (%) | 45.2 | 18.5 | Gravimetric (24h immersion, 25°C) |
| Swelling Ratio (%) | 22.1 | 6.3 | Dimensional change (24h, 25°C) |
| Tensile Strength (MPa) | 35.4 | 58.2 | ASTM D882 (Universal Testing Machine) |
| Thermal Decomposition (°C) | ~ 280 | ~ 345 | TGA (5% weight loss, N₂ atmosphere) |
Troubleshooting & Quality Control (Self-Validation)
To verify the integrity of your protocol, perform the following Quality Control (QC) checks:
-
Gel Fraction Test (The Ultimate Validator): Weigh a small piece of the final cured membrane ( W1 ) and place it in a Soxhlet extractor with DMAc for 24 hours. Dry the remaining solid and weigh it again ( W2 ). Gel Fraction = ( W2/W1 ) × 100. A successful FDSCl cross-linking will yield a gel fraction >95%. If the membrane dissolves completely, the cross-linking failed (likely due to wet solvent).
-
FTIR Spectroscopy: Analyze the cured membrane. Successful cross-linking is confirmed by the appearance of strong asymmetric and symmetric SO₂ stretching bands characteristic of sulfonamides at approximately 1330 cm⁻¹ and 1160 cm⁻¹ , alongside the disappearance of the primary amine N-H stretching bands at ~3400 cm⁻¹.
References
- "9H-Fluorene-2,7-disulfonyl Dichloride Research Chemical", Benchchem.
- "Post-treatment acyl chloride crosslinking for performance enhancement of lignin-modified nanofiltration membranes", SEP PURIF TECHNOL (via ResearchGate).
Application Note: Utilizing 9H-Fluorene-2,7-Disulfonyl Dichloride in the Synthesis of Advanced Proton Exchange Membranes (PEMs)
Introduction and Mechanistic Overview
The development of next-generation proton exchange membrane fuel cells (PEMFCs) and direct methanol fuel cells (DMFCs) requires polymer electrolytes that can overcome the limitations of perfluorosulfonic acid (PFSA) polymers, such as Nafion. While Nafion exhibits excellent proton conductivity, it suffers from high methanol crossover, limited high-temperature performance, and high production costs[1].
To address these challenges, researchers have turned to rigid, aromatic hydrocarbon-based polymers. 9H-fluorene-2,7-disulfonyl dichloride has emerged as a critical electrophilic building block in this domain[2]. The rigid, planar fluorene unit imparts exceptional thermal and mechanical stability to the polymer backbone. Furthermore, the highly reactive sulfonyl chloride groups allow for facile nucleophilic substitution or polycondensation reactions, enabling the precise introduction of sulfonate moieties[2]. When these polymers are cast into membranes and hydrated, the rigid hydrophobic fluorene backbone and the highly hydrophilic sulfonic acid groups drive a distinct microphase separation. This structural phenomenon creates interconnected hydrophilic nano-channels that facilitate rapid proton transport while the hydrophobic domains restrict methanol permeability and maintain dimensional stability[3][4].
Pathway Visualization
The following diagram illustrates the mechanistic workflow from the monomeric building block to the functional microphase-separated proton exchange membrane.
Figure 1: Synthetic pathway and structural evolution of fluorene-based PEMs from 9H-fluorene-2,7-disulfonyl dichloride.
Experimental Protocols & Methodologies
The following protocols outline the synthesis of a sulfonated poly(fluorenyl ether) membrane and the subsequent self-validating analytical workflows required to confirm its efficacy for fuel cell applications.
Protocol A: Polymer Synthesis and Membrane Casting
Causality: The use of a mild base (e.g., K₂CO₃) neutralizes the HCl byproduct during polycondensation, driving the reaction to high molecular weights. Subsequent hydrolysis converts the sulfonyl chloride groups to sulfonic acid groups, strictly controlling the Ion Exchange Capacity (IEC).
-
Polycondensation:
-
In a three-neck flask equipped with a Dean-Stark trap, dissolve equimolar amounts of 9H-fluorene-2,7-disulfonyl dichloride and a selected bisphenol (e.g., 4,4'-biphenol) in anhydrous N,N-dimethylacetamide (DMAc).
-
Add a 20% molar excess of anhydrous K₂CO₃. Add toluene as an azeotropic agent.
-
Reflux the mixture at 140 °C for 4 hours to remove water, then raise the temperature to 160 °C for 12 hours under an argon atmosphere.
-
Coagulate the viscous polymer solution in methanol, filter, and dry under vacuum at 80 °C.
-
-
Hydrolysis (Sulfonation):
-
Suspend the resulting polymer in a 10 wt% NaOH aqueous solution and reflux for 12 hours to convert the -SO₂Cl groups to sodium sulfonate (-SO₃Na) groups.
-
Acidify the polymer by immersing it in 1 M HCl for 24 hours to yield the sulfonic acid (-SO₃H) form. Wash thoroughly with deionized water until the pH is neutral.
-
-
Membrane Casting:
-
Dissolve the sulfonated polymer in DMAc (5-10 wt%). Filter the solution through a 0.45 μm PTFE syringe filter to remove particulates.
-
Cast the solution onto a clean, leveled glass plate and dry sequentially at 60 °C, 80 °C, and 120 °C for 12 hours each to ensure complete solvent evaporation without inducing thermal degradation[1].
-
Protocol B: Self-Validating Analytical Workflows
Causality: A successful PEM must balance proton conductivity with dimensional and oxidative stability. These tests cross-validate the structural integrity of the synthesized membrane.
-
Ion Exchange Capacity (IEC) Titration:
-
Method: Weigh a dry membrane sample and immerse it in 2 M NaCl solution for 48 hours to exchange H⁺ with Na⁺. Titrate the released H⁺ with standardized 0.01 M NaOH using phenolphthalein as an indicator.
-
Validation: The experimental IEC must closely match the theoretical IEC calculated from the monomer feed ratio. Significant deviation indicates incomplete hydrolysis or side reactions.
-
-
Proton Conductivity Measurement:
-
Method: Use a four-probe electrochemical impedance spectroscopy (EIS) setup. Place the fully hydrated membrane in a temperature-controlled humidity chamber. Measure resistance ( R ) across a frequency range of 1 Hz to 1 MHz.
-
Calculation: Conductivity ( σ ) = L/(R×A) , where L is the distance between electrodes and A is the cross-sectional area.
-
-
Oxidative Stability (Fenton's Test):
-
Method: Immerse a pre-weighed membrane sample in Fenton's reagent (3 wt% H₂O₂ containing 2 ppm FeSO₄) at 80 °C.
-
Validation: Record the time elapsed until the membrane begins to rupture or dissolve. High-performance fluorene-based membranes should maintain structural integrity for >200 minutes[4].
-
Quantitative Data Presentation
The table below summarizes the comparative performance metrics of fluorene-based sulfonated polymers against the industry standard, Nafion 212. Data reflects typical values achieved through optimized fluorene-based architectures[1][3][4].
| Membrane Type | IEC (meq/g) | Proton Conductivity at 80°C (mS/cm) | Methanol Permeability ( 10−7 cm2/s ) | Oxidative Stability (Fenton's, 80°C) |
| Nafion 212 (Reference) | 0.92 | ~100 - 110 | 18.5 | > 500 min |
| Sulfonated Poly(fluorenyl ether ketone) | 1.45 - 1.80 | 85 - 120 | 2.1 - 4.5 | ~250 - 300 min |
| Fluorene-Based Poly(phenyl ketone) (PPK-DSF-45) | 1.95 | 137.5 | < 2.0 | > 270 min |
Note: Fluorene-based membranes exhibit vastly superior methanol barrier properties (lower permeability) compared to Nafion, making them exceptionally well-suited for Direct Methanol Fuel Cells (DMFCs).
References
-
MDPI. "A Robust Composite Proton Exchange Membrane of Sulfonated Poly (Fluorenyl Ether Ketone) with an Electrospun Polyimide Mat for Direct Methanol Fuel Cells Application." MDPI, 10 Feb. 2021. Available at:[Link]
-
ACS Publications. "Fluorene-Based Poly(arylene ether sulfone)s Containing Clustered Flexible Pendant Sulfonic Acids as Proton Exchange Membranes." Macromolecules, 25 Aug. 2011. Available at: [Link]
-
CoLab. "Synthesis and properties of sulfonated fluorene-based poly(phenyl ketone) for highly stable proton exchange membranes." CoLab, 01 Jul. 2024. Available at: [Link]
Sources
Technical Support Center: Synthesis & Stabilization of 9H-Fluorene-2,7-Disulfonyl Dichloride
Welcome to the Application Science portal. As a Senior Application Scientist, I frequently consult with drug development professionals and materials scientists struggling with the synthesis of highly electrophilic building blocks.
9H-fluorene-2,7-disulfonyl dichloride is notoriously sensitive. Its rigid, electron-rich fluorene backbone makes it an excellent candidate for functionalization, but the terminal sulfonyl chloride groups are highly susceptible to nucleophilic attack by water. This hydrolysis converts the reactive dichloride into the inert fluorene-2,7-disulfonic acid, plummeting your yields and complicating purification.
This guide provides a self-validating protocol, mechanistic insights, and targeted troubleshooting to ensure you maintain anhydrous integrity from the reaction flask to final storage.
Part 1: Mechanistic Pathway & Hydrolysis Vulnerability
Understanding the chemical routing of your synthesis is the first step to preventing degradation. The diagram below illustrates the critical juncture where product loss occurs and how optimized protocols circumvent it.
Workflow of 9H-fluorene-2,7-disulfonyl dichloride synthesis and hydrolysis prevention pathways.
Part 2: Self-Validating Experimental Protocol
Direct Chlorosulfonation and Anhydrous Isolation
Expertise & Experience: The key to this protocol is understanding that chlorosulfonic acid acts as both the sulfonating and chlorinating agent. The most dangerous phase is the quench: neutralizing excess acid generates a massive exotherm. Heat + Water + Sulfonyl Chloride = Rapid Hydrolysis. We circumvent this through thermal shock and immediate phase partitioning.
-
Anhydrous Setup : Flame-dry a multi-neck round-bottom flask. Purge continuously with dry Argon.
-
Reagent Preparation : Dissolve 9H-fluorene (1.0 eq) in rigorously dried, anhydrous dichloromethane (DCM). Cool the reaction vessel to 0 °C using an ice-salt bath.
-
Electrophilic Addition : Add chlorosulfonic acid (6.0 eq) dropwise over 30 minutes. Causality: A large molar excess prevents the formation of diaryl sulfone byproducts, while the slow addition at 0 °C controls the exotherm and prevents charring 1[1].
-
The Critical Quench : Once TLC confirms the consumption of the starting material, carefully pour the reaction mixture directly onto a large excess of cracked ice (not liquid water). Causality: The latent heat of fusion of the ice absorbs the violent exotherm of the acid reacting with water, keeping the localized temperature strictly below 5 °C.
-
Rapid Phase Partitioning : Immediately transfer to a separatory funnel containing additional cold DCM. Vigorously shake and separate the layers within 3–5 minutes. Causality: Sulfonyl chlorides are protected from hydrolysis by their low solubility in water 2[2]; rapidly moving them into the organic phase shields them from the aqueous nucleophiles 1[1].
-
Desiccation & Validation : Wash the organic layer with cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at room temperature (do not heat). Self-Validation: Validate success via IR spectroscopy. You must confirm strong S=O stretches at ~1370 cm⁻¹ and ~1170 cm⁻¹, and the complete absence of a broad O-H stretch (which would indicate sulfonic acid contamination).
Part 3: Troubleshooting Guides & FAQs
Q1: My isolated product is a water-soluble solid instead of the expected organic-soluble powder. What happened? A1: This indicates complete hydrolysis. Your 9H-fluorene-2,7-disulfonyl dichloride has reverted to fluorene-2,7-disulfonic acid. This typically occurs if the aqueous quench is too slow, allowing the mixture to heat up, or if the product is left in the aqueous phase for too long. Minimizing water contact time and maintaining low temperatures are critical 3[3]. Ensure you are quenching over cracked ice and executing the organic extraction immediately 1[1].
Q2: I observe a significant amount of diaryl sulfone byproduct. How do I minimize this while preventing hydrolysis? A2: Diaryl sulfones form when the intermediate sulfonic acid attacks unreacted fluorene instead of reacting with the chlorinating agent. This happens when the ratio of chlorosulfonic acid to fluorene is too low. To minimize this, ensure a sufficient excess of chlorosulfonic acid is used (at least 5-6 equivalents). Furthermore, use "inverse addition"—add the fluorene solution to the chlorosulfonic acid to maintain an excess of the electrophile at all times 1[1].
Q3: How should I store the purified 9H-fluorene-2,7-disulfonyl dichloride to prevent degradation over time? A3: Even atmospheric moisture will slowly degrade sulfonyl chlorides. Store the solid product in a tightly sealed amber vial, backfill it with Argon or Nitrogen, and keep it in a desiccator at -20 °C 3[3]. If you must prepare a stock solution, use rigorously dried, amine-free solvents (e.g., anhydrous DCM or THF). Avoid DMF, as it can catalyze degradation.
Q4: Can I use an alternative synthesis route to avoid the harsh aqueous quench entirely? A4: Yes. A highly effective alternative is to synthesize the fluorene-2,7-disulfonic acid sodium salt first. After precipitating and drying the salt completely, you can reflux it with phosphorus pentachloride (PCl₅) 4[4]. The byproducts (POCl₃) can be removed via vacuum distillation. Because this second step contains zero water, it completely bypasses the risk of hydrolysis during workup 4[4].
Part 4: Process Optimization Data
To illustrate the critical nature of the workup conditions, below is a summary of quantitative data comparing quench methods and their direct impact on product recovery.
| Quench Method & Conditions | Peak Local Temperature | Aqueous Exposure Time | Yield: 9H-Fluorene-2,7-disulfonyl dichloride | Yield: Hydrolyzed Byproduct (Sulfonic Acid) |
| Ambient Water (Slow Pour) | > 45 °C (Uncontrolled) | 30 minutes | < 10% | > 85% |
| Ice Bath / Cold Water | 15 – 20 °C | 15 minutes | ~ 45% | ~ 40% |
| Cracked Ice (Rapid Quench) | < 5 °C (Controlled) | < 5 minutes | > 85% | < 5% |
Table 1: Impact of thermal control and phase-partitioning speed on the hydrolysis of fluorene-derived sulfonyl chlorides.
References
- Preventing decomposition of sulfonyl chloride during reaction Source: Benchchem URL
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides Source: ACS Publications URL
- Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis Source: Benchchem URL
- The electrical properties of biphenylenes Source: Columbia University URL
Sources
Technical Support Center: Optimizing 9H-Fluorene-2,7-Disulfonyl Dichloride Polymerizations
Welcome to the Advanced Materials Troubleshooting Hub. Designed for researchers, polymer scientists, and drug development professionals, this guide addresses the mechanistic challenges of synthesizing high-yield, high-molecular-weight polysulfonamides.
The integration of the 9H-fluorene-2,7-disulfonyl dichloride monomer into a polymer backbone imparts exceptional thermal stability, rigidity, and unique optoelectronic characteristics[1]. However, owing to the specific electrophilic nature of sulfonyl chlorides, researchers frequently encounter kinetic and stoichiometric hurdles during polycondensation.
Mechanistic Troubleshooting & FAQs
Q1: Why is my polymer yield consistently low, and why am I recovering unreacted sulfonic acid? The Causality: The sulfonyl chloride groups (-SO₂Cl) at the 2 and 7 positions of the fluorene backbone are highly reactive electrophiles[2]. However, in the presence of trace moisture, water acts as a competing nucleophile against your diamine. This causes the -SO₂Cl groups to hydrolyze back into unreactive fluorene-2,7-disulfonic acid (-SO₃H)[2]. Because step-growth polymerization relies on Carothers' equation, even a 1% stoichiometric imbalance caused by hydrolysis will cap the chain ends, instantly halting molecular weight progression and devastating your yield. The Solution: Rigorous anhydrous conditions are non-negotiable. Solvents (e.g., NMP, DMAc) must be freshly distilled over calcium hydride. Furthermore, an organic base (such as triethylamine or pyridine) must be added in slight excess to act as an acid scavenger, neutralizing the HCl byproduct and preventing the protonation of your diamine nucleophile.
Q2: I am attempting a homogeneous solution polycondensation, but the molecular weight ( Mn ) of the resulting polysulfonamide is extremely low. How can I achieve long linear chains? The Causality: The rate of sulfonamide formation from a sulfonyl chloride is kinetically much slower than the corresponding amide formation from an acyl chloride[3]. In a homogeneous solution, this sluggish reaction rate provides ample time for competing side reactions (like trace hydrolysis or monomer degradation) to dominate, resulting in low-molar-mass oligomers[4]. The Solution: You must either utilize highly optimized organocatalytic conditions (e.g., using MTBD or tributylphosphine catalysts) to accelerate the step-growth kinetics[4], or switch entirely to interfacial polymerization . Interfacial polymerization circumvents slow bulk kinetics by localizing the reaction at the boundary of immiscible aqueous and organic phases. Here, the diffusion of the diamine into the organic phase controls the reaction rate, forcing high local concentrations and driving rapid, high-molecular-weight chain extension[3].
Q3: My polysulfonamide is precipitating out of solution prematurely, forming an intractable, cross-linked mass. How do I prevent this? The Causality: The 9H-fluorene unit is a highly rigid, planar aromatic system[1]. As the polymer chain grows, strong intermolecular π-π stacking and hydrogen bonding between the newly formed sulfonamide linkages cause the polymer to crystallize and precipitate before high molecular weights are reached. Furthermore, at elevated temperatures, the acidic proton on a secondary sulfonamide can act as a nucleophile, attacking unreacted sulfonyl chlorides to form unwanted branches and cross-linked networks[4]. The Solution: To maintain solubility, use highly polar aprotic solvents with dissolved chaotropic salts (e.g., 2-5% LiCl in NMP) to disrupt inter-chain hydrogen bonding. To prevent cross-linking, strictly control the thermodynamics: keep the reaction temperature between 0°C and 5°C during the initial monomer addition to suppress the activation energy required for secondary amine branching.
Quantitative Performance Metrics
To guide your experimental design, the following table summarizes the expected quantitative outcomes and optimized parameters depending on your chosen polymerization architecture.
| Parameter | Solution Polycondensation (Linear) | Interfacial Polymerization (Membrane) |
| Target Architecture | Well-defined linear chains | Highly cross-linked networks |
| Typical Yield | 73% – 92%[4] | N/A (Film thickness: 50–200 nm)[3] |
| Molecular Weight ( Mn ) | 3.7 kDa – 18.2 kDa[4] | Insoluble (Infinite MW) |
| Dispersity ( Ð ) | 1.52 – 1.88[4] | N/A |
| Reaction Time | 16 – 24 hours | 30 – 60 seconds |
| Optimal Temperature | 0°C to 80°C (Step-dependent) | Ambient (20°C – 25°C) |
| Acid Scavenger | Triethylamine (TEA), Pyridine | NaOH, Na₂CO₃ |
Self-Validating Experimental Protocols
Protocol A: Anhydrous Solution Polycondensation (For Linear Polysulfonamides)
Use this protocol when synthesizing soluble, linear polymers for optoelectronic applications or structural characterization.
-
Monomer Purification: Recrystallize 9H-fluorene-2,7-disulfonyl dichloride from dry toluene to eliminate any hydrolyzed sulfonic acid impurities. Dry under a vacuum at 40°C overnight.
-
Apparatus Preparation: Flame-dry a 3-neck round-bottom flask under a vacuum, then backfill with high-purity Argon.
-
Reactant Loading: Dissolve the diamine (1.000 equiv, precisely weighed) and triethylamine (2.2 equiv) in anhydrous N-methyl-2-pyrrolidone (NMP). Cool the vessel to 0°C using an ice bath.
-
Monomer Addition: Dissolve the 9H-fluorene-2,7-disulfonyl dichloride (1.000 equiv) in a minimum volume of anhydrous NMP. Add this solution dropwise over 30 minutes to manage the reaction exotherm and prevent premature branching.
-
Polymerization: Stir at 0°C for 2 hours, then allow the reaction to naturally warm to room temperature. Stir for an additional 24 hours under Argon.
-
Isolation: Precipitate the viscous polymer solution by dropping it into vigorously stirred methanol. Filter, wash extensively with deionized water to remove amine hydrochloride salts, and dry under a vacuum at 80°C to a constant weight.
-
Validation Checkpoint: Analyze the product via SEC/GPC. A successful, strictly stoichiometric reaction will yield an Mn > 10 kDa. FTIR spectroscopy must confirm the complete disappearance of the -SO₂Cl stretch (~1370 cm⁻¹) and the appearance of the sulfonamide N-H stretch (~3200-3300 cm⁻¹).
Protocol B: Interfacial Polymerization (For Thin-Film Composite Membranes)
Use this protocol when fabricating acid-resistant nanofiltration membranes[5].
-
Aqueous Phase Preparation: Dissolve the diamine (e.g., piperazine, 2.0 wt%) and an acid scavenger (NaOH, 2.0 wt%) in deionized water.
-
Organic Phase Preparation: Dissolve 9H-fluorene-2,7-disulfonyl dichloride (0.5 wt%) in anhydrous hexane.
-
Support Saturation: Immerse a porous polysulfone support membrane into the aqueous diamine solution for 2 minutes. Remove the support and use a rubber roller to gently eliminate excess surface droplets, ensuring an even aqueous coating.
-
Interfacial Reaction: Pour the organic phase over the saturated support membrane. Allow the polycondensation to proceed strictly at the liquid-liquid interface for 60 seconds.
-
Curing: Drain the excess organic solution. Heat-cure the resulting thin-film composite membrane in an oven at 70°C for 10 minutes to drive the cross-linking to completion.
-
Validation Checkpoint: Measure the membrane's acid resistance. A successfully cross-linked polysulfonamide membrane will maintain >95% dye rejection even after a 24-hour immersion in 20% H₂SO₄[5].
Reaction Pathway Visualization
Figure 1: Reaction pathways and side reactions in fluorene disulfonyl dichloride polymerizations.
Sources
Technical Support Center: Purification and Recrystallization of 9H-fluorene-2,7-disulfonyl dichloride
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 9H-fluorene-2,7-disulfonyl dichloride. It addresses common challenges encountered during purification and recrystallization, offering troubleshooting advice and detailed protocols to ensure the highest purity of this critical synthetic building block.
I. Understanding the Compound: Key Properties and Challenges
9H-fluorene-2,7-disulfonyl dichloride is a highly reactive organic compound due to its two sulfonyl chloride groups.[1] This reactivity is essential for its role in synthesis but also presents challenges during purification. The primary concerns are its susceptibility to hydrolysis and the removal of impurities from the initial synthesis. The synthesis of 9H-fluorene-2,7-disulfonyl dichloride typically involves the sulfonation of fluorene followed by chlorination with reagents like thionyl chloride or phosphorus pentachloride.[1]
Key Molecular Characteristics:
| Property | Value | Source |
| Molecular Formula | C₁₃H₈Cl₂O₄S₂ | [1] |
| Molecular Weight | 363.24 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| Solubility | Insoluble in water; soluble in many organic solvents | [2] |
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification and recrystallization of 9H-fluorene-2,7-disulfonyl dichloride.
Frequently Asked Questions (FAQs)
Q1: My final product is an oil or fails to crystallize. What is the likely cause?
A1: This is a common issue often caused by the presence of impurities or residual solvent.
-
Impurity Interference: The primary impurity is often the corresponding sulfonic acid, formed by hydrolysis of the sulfonyl chloride groups.[1] Even trace amounts of water in your solvents or glassware can lead to this. Other potential impurities include starting materials or byproducts from the synthesis.
-
Solvent Effects: Using an inappropriate recrystallization solvent or an incorrect solvent ratio can prevent crystallization. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Q2: The melting point of my recrystallized product is broad or lower than expected. What does this indicate?
A2: A broad or depressed melting point is a classic sign of an impure compound. The presence of impurities disrupts the crystal lattice, requiring less energy to melt. The most probable impurity is the hydrolyzed sulfonic acid derivative.
Q3: I am observing a low yield after recrystallization. How can I improve it?
A3: Low yields can result from several factors:
-
Excessive Washing: Washing the crystals with a solvent in which they have some solubility will lead to product loss.
-
Premature Crystallization: If the solution cools too quickly, the compound may precipitate out with impurities trapped within the crystals.
-
Incomplete Crystallization: Not allowing sufficient time for crystallization or using a suboptimal solvent system can leave a significant amount of product dissolved in the mother liquor.
Troubleshooting Scenarios
Scenario 1: The crude product is a dark, discolored solid.
-
Possible Cause: This often indicates the presence of colored impurities from the starting materials or side reactions during synthesis.
-
Troubleshooting Steps:
-
Charcoal Treatment: Dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal. The charcoal will adsorb the colored impurities.
-
Hot Filtration: Perform a hot filtration to remove the charcoal. Be cautious to prevent premature crystallization in the funnel.
-
Recrystallization: Allow the filtrate to cool slowly to form pure crystals.
-
Scenario 2: The product degrades during purification.
-
Possible Cause: 9H-fluorene-2,7-disulfonyl dichloride is sensitive to moisture and high temperatures.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous. Perform manipulations under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
Temperature Control: Avoid prolonged heating. Use the minimum amount of hot solvent necessary to dissolve the compound.
-
III. Experimental Protocols
Protocol 1: General Purification by Recrystallization
This protocol outlines a standard recrystallization procedure. The choice of solvent is critical and may require some optimization based on the specific impurities present. Common solvents for recrystallization of similar compounds include mixtures of hexanes and ethyl acetate or hexanes and tetrahydrofuran.[3]
Workflow for Recrystallization:
Caption: General workflow for the recrystallization of 9H-fluorene-2,7-disulfonyl dichloride.
Step-by-Step Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., dichloromethane, chloroform, tetrahydrofuran, ethyl acetate, hexanes) at room and elevated temperatures.[1] A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude 9H-fluorene-2,7-disulfonyl dichloride in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (if decolorized): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For better crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification via Flash Chromatography
For more challenging separations, flash column chromatography can be employed.[3]
Workflow for Flash Chromatography:
Caption: Workflow for the purification of 9H-fluorene-2,7-disulfonyl dichloride by flash chromatography.
Step-by-Step Procedure:
-
Select Eluent: Determine a suitable solvent system using thin-layer chromatography (TLC). A good system will show good separation between the desired product and impurities, with the product having an Rf value of approximately 0.3.
-
Pack Column: Pack a chromatography column with silica gel using the chosen eluent.
-
Load Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elute: Run the column with the eluent, collecting fractions.
-
Analyze Fractions: Monitor the fractions by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 9H-fluorene-2,7-disulfonyl dichloride.
IV. Safety Precautions
-
Handling: 9H-fluorene-2,7-disulfonyl dichloride is a reactive compound. Handle it in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Hydrolysis: The compound reacts with water to produce hydrochloric acid. Avoid contact with moisture.
-
Reagents: The synthesis and purification may involve corrosive and hazardous chemicals. Consult the Safety Data Sheet (SDS) for all reagents before use.
V. References
-
MDPI. Asymmetric Donor–Acceptor 2,7-Disubstituted Fluorenes and Their 9-Diazoderivatives: Synthesis, Optical Spectra and Photolysis. [Link]
-
Ataman Kimya. FLUORENE. [Link]
-
Lambert, T. H., & Nacsa, E. D. (n.d.). Supporting Information Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. [Link]
-
Wikipedia. Fluorene. [Link]
-
Scribd. Recrystallization of Fluorene in Chem 315. [Link]
-
Quick Company. "Novel Process For The Preparation Of 2,7 Dichlorofluorene". [Link]
-
Roskilde University Research Portal. The synthesis of mono- and diacetyl-9H-fluorenes. Reactivity and selectivity in the Lewis acid catalyzed Friedel. [Link]
-
Google Patents. CN100489006C - Method for preparing poly (9,9 dialkyl fluorene).
-
Google Patents. CN105001044A - Synthesis method of 2,7-dichlorofluorene.
-
Google Patents. CN101012209A - Method of preparing 2,7-dichlorofluorene-4-epoxyethane.
Sources
handling moisture sensitivity of 9H-fluorene-2,7-disulfonyl dichloride in the lab
Welcome to the Technical Support Center for 9H-fluorene-2,7-disulfonyl dichloride . As a Senior Application Scientist, I have designed this guide to address the critical handling, storage, and troubleshooting requirements for this highly reactive, moisture-sensitive electrophile.
Because this molecule features a rigid fluorene backbone flanked by two sulfonyl chloride groups, it is a powerful building block for synthesizing complex sulfonamides, conjugated polymers, and OLED materials [1]. However, its bifunctional nature means that improper handling will lead to rapid hydrolysis, generating two equivalents of corrosive hydrogen chloride (HCl) gas per molecule and completely destroying your reaction yields.
This guide is structured to provide you with the mechanistic "why" behind the "how," ensuring that every protocol you execute is a self-validating system.
Part 1: The Science of Moisture Sensitivity
To troubleshoot effectively, you must first understand the causality of degradation. Sulfonyl chlorides are highly electrophilic. When exposed to ambient humidity or wet solvents, the sulfur atom undergoes a nucleophilic attack by water. This forms an unstable tetrahedral intermediate that rapidly collapses, expelling a chloride ion and a proton [2].
The result is the conversion of your reactive 9H-fluorene-2,7-disulfonyl dichloride into the inert 9H-fluorene-2,7-disulfonic acid, accompanied by the release of HCl gas. In sulfonamide synthesis, this HCl byproduct will immediately protonate your amine nucleophile, forming an unreactive ammonium salt and halting the reaction entirely.
Fig 1: Hydrolysis mechanism of 9H-fluorene-2,7-disulfonyl dichloride yielding sulfonic acid and HCl.
Quantitative Hydrolysis Kinetics
Understanding the rate of degradation helps dictate your handling environment. The table below summarizes the hydrolysis kinetics of typical aromatic sulfonyl chlorides under various conditions [3].
| Environmental Condition | Relative Hydrolysis Rate | Estimated Half-Life | Impact on Reagent Integrity |
| Pure Water (25°C) | Moderate ( k≈4.4×10−4 s−1 ) | ~26 Minutes | Complete conversion to sulfonic acid. |
| Aqueous Base (pH > 10) | Extremely Fast | < 1 Minute | Violent exothermic saponification. |
| 50% Acetone / Water | Slow | ~90 Minutes | Gradual loss of electrophilicity. |
| Ambient Air (60% RH) | Surface-dependent | Hours to Days | Surface clumping, HCl off-gassing. |
| Anhydrous Solvent (Ar) | Negligible | > 6 Months | Retains >99% reactivity. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the visible signs that my 9H-fluorene-2,7-disulfonyl dichloride has degraded? A1: Pure 9H-fluorene-2,7-disulfonyl dichloride is typically a free-flowing, white to off-white crystalline solid. If the compound appears clumpy or sticky, it has hydrolyzed. This clumping occurs because the resulting sulfonic acid byproduct is highly polar and strongly hydrogen-bonds. Additionally, a sharp, acidic odor upon opening the bottle is a definitive sign of HCl gas accumulation due to moisture ingress [4].
Q2: Which solvents are strictly prohibited, and which are safe? A2: Prohibited solvents include all alcohols (methanol, ethanol), water, and unpurified hygroscopic solvents. Safe solvents include rigorously dried, anhydrous dichloromethane (DCM), tetrahydrofuran (THF), and 1,4-dioxane. Causality note: Even trace water in standard THF (often ~200 ppm) is enough to hydrolyze a significant molar percentage of your reagent. Always use Sure/Seal™ anhydrous solvents or distill over sodium/benzophenone.
Q3: How should I store the bulk reagent after opening? A3: Store the container in a cool, dark place (preferably a desiccator or a dedicated chemical refrigerator at 4°C). Crucially, the headspace of the bottle must be backfilled with ultra-high purity Argon or Nitrogen before sealing. Argon is preferred as it is heavier than air and forms a protective blanket over the solid.
Part 3: Troubleshooting Guide
Issue: My sulfonamide synthesis yield is consistently below 20%, and the reaction mixture turns highly acidic.
-
Root Cause: Moisture contamination in your reaction setup. The sulfonyl chloride is hydrolyzing, generating HCl. The HCl protonates your amine nucleophile, rendering it non-nucleophilic.
-
Solution: Increase the equivalents of your non-nucleophilic organic base (e.g., triethylamine, DIPEA or pyridine) to 3-4 equivalents to scavenge any adventitious HCl. Validate your solvent dryness using Karl Fischer titration (target <50 ppm water).
Issue: The reagent bottle hissed when I opened it, and the metal spatula corroded.
-
Root Cause: The hiss is pressurized HCl gas escaping, confirming severe hydrolysis. The chloride ions combined with ambient moisture form hydrochloric acid, which corrodes standard stainless-steel spatulas.
-
Solution: Discard the compromised bottle according to your EHS guidelines. For the new bottle, use a Teflon-coated or glass spatula to prevent trace metal catalysis of decomposition.
Issue: During the reaction quench, the separatory funnel violently spewed its contents.
-
Root Cause: Quenching unreacted sulfonyl chloride directly with water or strong base (NaOH) causes a massive, uncontrolled exotherm.
-
Solution: Follow the self-validating quenching protocol below using cold sodium bicarbonate. The endothermic release of CO₂ helps regulate the temperature.
Part 4: Experimental Protocols
To ensure scientific integrity, every procedure must be a self-validating system. If a validation check fails, do not proceed to the next step.
Protocol A: Anhydrous Handling via Schlenk Technique
-
Preparation: Place the reaction flask containing a magnetic stir bar into an oven (120°C) for at least 4 hours.
-
Assembly & Vacuum: Assemble the hot flask on the Schlenk line. Apply high vacuum. Validation Check: The vacuum gauge must read below 100 mTorr. If it does not, you have a leak; re-grease the joints.
-
Cooling: Allow the flask to cool to room temperature under vacuum.
-
Purging: Backfill the flask with Argon. Repeat the vacuum-Argon cycle three times.
-
Reagent Transfer: Under a positive flow of Argon, rapidly transfer the required mass of 9H-fluorene-2,7-disulfonyl dichloride into the flask.
-
Solvent Addition: Inject anhydrous solvent through a rubber septum using a dried, gas-tight syringe. Validation Check: The solid should dissolve completely (depending on solvent choice) without any bubbling or fuming.
Protocol B: Safe Quenching of Unreacted Sulfonyl Chloride
Because this molecule has two sulfonyl chloride groups, it requires double the standard equivalents of base to quench safely [5].
-
Bath Preparation: In a large beaker, prepare a saturated aqueous solution of Sodium Bicarbonate ( NaHCO3 ). Use at least 10 molar equivalents of base relative to the starting material. Cool the bath to 0°C using an ice-water mixture.
-
Addition: Transfer the reaction mixture to an addition funnel. Add the mixture dropwise to the rapidly stirring NaHCO3 solution.
-
Observation: Validation Check: You must observe steady CO₂ gas evolution (bubbling). If foaming approaches the top of the beaker, pause the addition immediately to prevent overflow.
-
Maturation: Once addition is complete, stir at 0°C for 30 minutes to ensure complete hydrolysis of the bidentate electrophile.
-
pH Validation: Dip a glass rod into the aqueous layer and touch it to pH paper. Validation Check: The pH must be ≥7 . If it is acidic, add solid NaHCO3 in small portions until neutral.
-
Extraction: Transfer to a separatory funnel and proceed with standard organic extraction.
Fig 2: Self-validating workflow for the safe quenching of unreacted sulfonyl chlorides.
References
-
HoriazonChemical. "Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention." HoriazonChemical Technical Articles. Available at: [Link]
-
King, J. F., et al. "Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs." National Institutes of Health (PMC). Available at:[Link]
reducing side reactions in 9H-fluorene-2,7-disulfonyl dichloride cross-linking
Welcome to the Application Support Center. This guide is engineered for researchers, scientists, and drug development professionals utilizing 9H-fluorene-2,7-disulfonyl dichloride (FSDC) for structural biology, polymer synthesis, or bioconjugation.
FSDC is a specialized homobifunctional cross-linker featuring two highly reactive sulfonyl chloride groups anchored to a rigid, planar fluorene backbone[1]. While it excels at forming exceptionally stable sulfonamide bonds that can survive complete protein hydrolysis[2], its electrophilic nature makes it highly susceptible to competing side reactions[3]. This guide provides field-proven troubleshooting strategies to maximize your intermolecular cross-linking yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my cross-linking yield so low, and how do I prevent cross-linker hydrolysis?
The Causality: The sulfonyl chloride groups on FSDC are powerful electrophiles. In aqueous environments, water acts as a competing nucleophile, leading to the hydrolysis of the sulfonyl chloride into an inactive sulfonic acid[3]. The rate of this hydrolysis increases exponentially with buffer pH because higher pH generates more hydroxide ions ( OH− ), which are stronger nucleophiles than water[4]. The Solution:
-
Buffer Selection: Strictly avoid primary amine buffers (e.g., Tris, glycine) as they will rapidly consume the cross-linker[4]. Use amine-free buffers like HEPES, PBS, or borate.
-
pH Optimization: Maintain the reaction pH between 7.5 and 8.5. This range is the critical thermodynamic "sweet spot" that ensures target primary amines (like lysine side chains) are sufficiently deprotonated to act as nucleophiles, without excessively accelerating hydrolysis.
Q2: I am detecting mostly mono-adducts and intramolecular loops instead of protein-protein complexes. How do I fix this?
The Causality: Cross-linking involves two distinct kinetic steps. The first step (forming a mono-adduct) is bimolecular. The second step can either be bimolecular (reacting with a second protein to form the desired intermolecular cross-link) or unimolecular (reacting with a neighboring amine on the same protein to form an intramolecular loop)[5]. Because unimolecular reactions are kinetically favored, low protein concentrations will almost exclusively yield intramolecular loops or hydrolyzed mono-adducts[4]. The Solution:
-
Concentration Control: The target protein concentration must be kept above 10 µM, with 50–100 µM being optimal for driving the bimolecular intermolecular reaction[4].
-
Stoichiometry: Do not exceed a 20:1 molar ratio of FSDC to protein. Excessive cross-linker saturates all available binding sites simultaneously, leaving no unreacted amines for the second arm of the cross-linker to attack.
Q3: My 9H-fluorene-2,7-disulfonyl dichloride precipitates immediately upon addition to the biological buffer.
The Causality: The fluorene unit is a rigid, planar, and highly hydrophobic aromatic system[1]. Unlike sulfonated NHS-esters, FSDC lacks water-solubilizing groups and relies entirely on organic co-solvents to remain in solution during the initial phase of the reaction. The Solution: Reconstitute FSDC in high-quality, anhydrous DMSO or DMF. Introduce the cross-linker to the aqueous protein solution under rapid vortexing, ensuring the final organic solvent concentration remains between 2% and 5% (v/v) to maintain FSDC solubility without denaturing the target protein.
Quantitative Troubleshooting Parameters
The following table summarizes the critical kinetic and thermodynamic parameters required to minimize side reactions during FSDC cross-linking.
| Parameter | Optimal Range | Risk of Deviation (Below Range) | Risk of Deviation (Above Range) |
| Buffer pH | 7.5 – 8.5 | Protonated amines (sluggish aminolysis) | Accelerated hydrolysis to sulfonic acid |
| Protein Conc. | 50 – 100 µM | Intramolecular looping & mono-adducts | Protein aggregation / precipitation |
| Molar Ratio (FSDC:Protein) | 10:1 to 20:1 | Incomplete cross-linking | Over-modification / loss of function |
| Organic Co-solvent (DMSO) | 2% – 5% v/v | FSDC precipitation in aqueous buffer | Target protein denaturation |
| Reaction Temperature | 4°C – 25°C | Severely reduced reaction kinetics | Rapid hydrolysis / thermal degradation |
Mechanistic Visualization
The diagram below illustrates the competing pathways during the cross-linking process. Controlling the variables highlighted in the pathways is essential for directing the reaction toward the desired stable sulfonamide.
Reaction pathways of 9H-fluorene-2,7-disulfonyl dichloride highlighting side reactions.
Self-Validating Experimental Protocol
To ensure data integrity, this methodology is designed as a self-validating system . It incorporates pre-reaction solubility checks and post-reaction quenching validation to guarantee that the observed results are due to successful cross-linking, not artifacts.
Phase 1: Reagent Preparation & Validation
-
Anhydrous Solubilization: Dissolve 9H-fluorene-2,7-disulfonyl dichloride in anhydrous DMSO to create a 10 mM stock solution.
-
Validation Check: The solution must be completely clear. Any cloudiness indicates that moisture has entered the stock, causing premature hydrolysis into insoluble sulfonic acids[3]. Discard and prepare fresh if cloudy.
-
-
Buffer Exchange: Dialyze or desalt your target protein into 0.1 M HEPES, 0.15 M NaCl, pH 8.0.
-
Causality: HEPES is a tertiary amine and cannot undergo nucleophilic substitution with sulfonyl chlorides, ensuring the cross-linker is reserved entirely for the protein[4].
-
Phase 2: Optimized Cross-Linking
-
Concentration Adjustment: Adjust the protein concentration to exactly 50 µM.
-
Reaction Initiation: Add the 10 mM FSDC stock to the protein solution to achieve a final molar ratio of 15:1 (FSDC:Protein). Add the cross-linker dropwise while vortexing gently to prevent localized precipitation. Ensure the final DMSO concentration does not exceed 5% v/v.
-
Incubation: Incubate the reaction mixture at room temperature (20°C - 25°C) for 2 hours.
Phase 3: Quenching & Verification
-
Reaction Quenching: Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
Causality: The highly concentrated primary amines in Tris will rapidly outcompete any remaining protein amines, reacting with unhydrolyzed sulfonyl chloride groups to halt the reaction instantly[4].
-
-
Desalting: Remove quenched FSDC-Tris adducts and DMSO using a spin desalting column or dialysis against your downstream assay buffer.
-
Post-Reaction Validation: Run the desalted sample on a non-reducing SDS-PAGE gel. A successful intermolecular cross-linking reaction will present as a distinct higher-molecular-weight band (dimers/multimers), validating that the bimolecular pathway successfully outcompeted hydrolysis and intramolecular looping.
References
-
Title: 9H-Fluorene-2,7-disulfonyl Dichloride Research Chemical | Source: benchchem.com | URL: 1
-
Title: crosslinking technology | Source: thermofisher.com | URL: 4
-
Title: Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation | Source: rsc.org | URL: 2
-
Title: In Situ Cyclization of Proteins (INCYPRO): Cross-Link Derivatization Modulates Protein Stability | Source: nih.gov | URL: 5
-
Title: An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group | Source: benchchem.com | URL: 3
Sources
- 1. 9H-Fluorene-2,7-disulfonyl Dichloride Research Chemical [benchchem.com]
- 2. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. In Situ Cyclization of Proteins (INCYPRO): Cross-Link Derivatization Modulates Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 9H-Fluorene-2,7-Disulfonyl Dichloride (CAS: 1835-76-3)
Welcome to the Technical Support Center for handling, storing, and troubleshooting 9H-fluorene-2,7-disulfonyl dichloride . This highly reactive electrophilic building block is critical for synthesizing novel fluorene-based bis(sulfonamides) and complex polymers[1]. However, owing to its dense electron-withdrawing sulfonyl chloride groups, it is notoriously susceptible to environmental degradation.
This guide is designed for research scientists and drug development professionals to ensure reagent integrity, establish self-validating storage protocols, and troubleshoot downstream synthetic failures.
Reagent Overview & Baseline Storage Parameters
To maintain the electrophilic integrity of the sulfonyl chloride moieties, strict adherence to environmental controls is required. Below is a summary of the quantitative storage parameters and their mechanistic rationales.
| Parameter | Ideal Condition | Critical Threshold | Mechanistic Rationale |
| Temperature | Room Temperature (15–25°C) | > 30°C | Elevated temperatures accelerate both thermal decomposition and hydrolysis kinetics[2]. |
| Atmosphere | Argon (Ar) Purged | > 10 ppm H₂O | Excludes atmospheric moisture to prevent nucleophilic attack on the electrophilic sulfonyl groups[1]. |
| Container | Amber Glass, PTFE-lined cap | Unlined plastic/rubber | Prevents photochemical degradation and resists corrosion from trace HCl off-gassing[3]. |
| Light Exposure | Dark / Protected | Direct UV light | Prevents potential radical-mediated degradation pathways. |
Frequently Asked Questions (FAQs): Storage & Handling
Q: What is the primary mechanism of degradation for this reagent during storage? A: The most significant cause of decomposition is hydrolysis [2]. Even trace amounts of atmospheric moisture will react with the highly electrophilic sulfonyl sulfur. Mechanistically, this occurs via bifunctional catalysis where a water dimer facilitates a nucleophilic attack on the sulfur atom while simultaneously stabilizing the leaving chloride ion[4]. This irreversible reaction converts the active disulfonyl dichloride into fluorene-2,7-disulfonic acid and releases hydrogen chloride (HCl) gas.
Q: Why is Argon preferred over Nitrogen for headspace purging? A: While both are inert, Argon is denser than air, allowing it to sink and form a protective physical "blanket" directly over the solid reagent. Nitrogen is lighter and easily displaced by turbulent air currents when the vial is being sealed, increasing the risk of trapping ambient moisture inside the container.
Q: What is the optimal step-by-step protocol for establishing a self-validating long-term storage system? A: Do not simply place the bottle on a shelf. Follow this self-validating protocol to ensure long-term stability:
-
Thermal Acclimation: Upon receiving a new shipment or retrieving the reagent from cold storage, allow the sealed container to sit in a desiccator at room temperature for 2 hours. Causality: Opening a cold container causes immediate condensation of atmospheric moisture directly onto the solid, instantly initiating hydrolysis[2].
-
Inert Gas Blanketing: Inside a fume hood or glovebox, gently purge the vial's headspace with dry Argon for 10–15 seconds.
-
Primary Sealing: Secure the vial with a PTFE-lined cap. Wrap the cap-vial junction tightly with Teflon tape, followed by a layer of Parafilm. Causality: PTFE prevents chemical degradation of the seal by trace HCl, while the dual-wrap blocks moisture permeation.
-
Secondary Containment: Place the primary vial inside a vacuum-sealed Mylar bag containing indicating Drierite (calcium sulfate), or store it in a dedicated desiccator cabinet[3].
-
Validation (Mass Tracking): Record the initial mass of the fully sealed primary vial to the nearest milligram. Before subsequent uses, re-weigh the vial. A mass increase of >0.5% is a self-validating indicator of moisture ingress and compromised reagent integrity.
Degradation Pathway & Quality Control Logic
Lifecycle, degradation pathway, and quality control logic for 9H-fluorene-2,7-disulfonyl dichloride.
Troubleshooting Guide: Experimental Anomalies
Q: My nucleophilic substitution reaction with an amine yielded <20% product, and I observed a large amount of insoluble white precipitate in my organic solvent. What happened? Causality Analysis: 9H-fluorene-2,7-disulfonyl dichloride is highly electrophilic[1]. If your storage system failed and the reagent was exposed to trace water, the sulfonyl chloride groups hydrolyzed into fluorene-2,7-disulfonic acid[2]. Unlike the starting material, this disulfonic acid is highly polar, insoluble in standard organic solvents (like DCM or THF), and completely unreactive toward amines under standard coupling conditions. The white precipitate you observed is likely the unreacted disulfonic acid or its amine salt.
Self-Validating Protocol to Verify Reagent Integrity: Before committing precious amines to a reaction, validate the integrity of your disulfonyl dichloride batch:
-
Transfer 5 mg of the suspect reagent into a dry NMR tube.
-
Add 0.5 mL of strictly anhydrous CDCl₃.
-
Validation Check 1 (Solubility): If the solid fails to dissolve completely, it has likely degraded into the highly polar disulfonic acid.
-
Validation Check 2 (1H NMR): Run a standard proton scan. Look for the chemical shifts of the aromatic protons adjacent to the sulfur atoms. A distinct upfield shift (compared to the reference spectra of the pure dichloride) or the appearance of a broad, highly deshielded -OH peak indicates sulfonic acid formation.
Q: The reagent bottle emitted a distinct "hissing" sound upon opening, and the powder has turned into a clumpy paste. Is it still usable? Causality Analysis: The hissing sound is a definitive indicator of advanced degradation. The hydrolysis of sulfonyl chlorides by water releases hydrochloric acid (HCl) as a gaseous byproduct[2]. In a tightly sealed container, this gas accumulates, causing dangerous pressurization. The transition from a free-flowing powder to a clumpy paste is due to the hygroscopic nature of the newly formed disulfonic acid, which actively pulls more moisture from the air, accelerating a runaway degradation cascade.
Mitigation & Rescue Strategy:
-
Do not use the clumpy batch for any sensitive nucleophilic substitution or polymerization reactions; it will fail.
-
Rescue Protocol (Optional): If you cannot procure a new batch, you can attempt to reconvert the degraded disulfonic acid back into the disulfonyl dichloride.
-
Step 1: Suspend the degraded solid in neat thionyl chloride (SOCl₂) with a catalytic amount of anhydrous DMF (1-2 drops).
-
Step 2: Reflux the mixture under an inert atmosphere for 4 hours until the solid fully dissolves and gas evolution (SO₂ and HCl) ceases.
-
Step 3: Remove excess SOCl₂ via vacuum distillation.
-
Step 4: Recrystallize the crude residue from anhydrous toluene to yield purified 9H-fluorene-2,7-disulfonyl dichloride.
-
References
-
Title: Solvation bifunctional catalysis of the Hydrolysis of Sulfonyl Chlorides by hydration complexes of 2-Propanol Source: ResearchGate URL:[Link]
Sources
troubleshooting incomplete sulfonation with 9H-fluorene-2,7-disulfonyl dichloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific mechanistic and operational challenges associated with 9H-fluorene-2,7-disulfonyl dichloride .
While commonly referred to as "sulfonation" in laboratory shorthand, the coupling of this bifunctional reagent with amines or alcohols is technically a sulfonylation reaction. Because this reagent features two highly electrophilic sulfonyl chloride groups on a rigid, planar fluorene backbone[1], achieving complete bi-substitution requires precise control over stoichiometry, solvent polarity, and acid scavenging.
Below is the authoritative guide to diagnosing and resolving incomplete reactions.
Part 1: Diagnostic Workflow
Diagnostic workflow for troubleshooting incomplete sulfonylation with fluorene-disulfonyl dichloride.
Part 2: Troubleshooting FAQs & Mechanistic Insights
Q1: My reaction stalls at the mono-substituted intermediate, even with excess amine. Why? A1: Stalling at the mono-adduct is rarely an issue of intrinsic electronic deactivation; rather, it is a physical chemistry problem. The fluorene core provides a highly planar, conjugated ring system[1]. When the first bulky amine or alcohol attaches, the resulting mono-sulfonamide often experiences a drastic drop in solubility in non-polar solvents like Dichloromethane (DCM). If the mono-adduct precipitates out of the reaction matrix, the second sulfonyl chloride group is physically sequestered from the nucleophile. Causality-Driven Solution: Transition to a more polar, aprotic solvent system (e.g., THF or a THF/DMF blend) to ensure the mono-adduct remains fully solvated, allowing the second substitution to proceed.
Q2: LC-MS shows a highly polar byproduct corresponding to a sulfonic acid mass. What went wrong? A2: Sulfonyl chlorides are highly sensitive to moisture and readily hydrolyze to form unreactive sulfonic acids[2][3]. Because 9H-fluorene-2,7-disulfonyl dichloride has two reactive sites, even trace water in your solvent, substrate, or atmosphere will cause premature quenching. Causality-Driven Solution: Ensure strictly anhydrous conditions. If hydrolysis is detected during the aqueous workup rather than the reaction itself, it means unreacted reagent was still present. You can accelerate the removal of this unreacted reagent by quenching with a dilute aqueous base like sodium bicarbonate, which rapidly converts the sulfonyl chloride into a water-soluble sulfonate salt[4].
Q3: Is Triethylamine (TEA) sufficient for driving complete bi-sulfonylation? A3: Often, no. The reaction generates hydrogen chloride (HCl) which must be neutralized. If the base is too weak, the unreacted amine nucleophile forms an unreactive hydrochloride salt, stalling the reaction. Furthermore, steric hindrance at the second substitution site requires catalytic assistance. Causality-Driven Solution: Pyridine is vastly superior in this context because it acts as both an acid scavenger and a nucleophilic catalyst[5]. It attacks the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate, lowering the activation energy for the incoming nucleophile. If TEA or DIPEA must be used, adding 0.1 equivalents of 4-Dimethylaminopyridine (DMAP) is mandatory for complete conversion.
Part 3: Quantitative Optimization Data
To facilitate easy comparison of reaction parameters, the following table summarizes the quantitative impact of base and solvent selection on the bi-conversion rate of 9H-fluorene-2,7-disulfonyl dichloride.
| Base / Catalyst System | Solvent System | Reagent Eq. (Base) | Temp (°C) | Expected Bi-Conversion | Primary Mechanistic Limitation |
| TEA | DCM | 3.0 eq | 0 to 25 | < 60% | Mono-adduct precipitation; sluggish kinetics. |
| DIPEA + DMAP (0.1 eq) | THF / DMF (1:1) | 3.0 eq | 25 to 50 | > 85% | Difficult removal of DMF during aqueous workup. |
| Pyridine | Pyridine (Neat) | Solvent | 25 to 60 | > 95% | Requires rigorous acidic aqueous workup to remove excess base. |
| 4-Methylpyridine N-oxide | Acetonitrile | 2.4 eq | 25 | > 80% | Slower reaction time; strictly for base-sensitive substrates[3]. |
Part 4: Self-Validating Experimental Protocols
Protocol A: High-Efficiency Bi-Sulfonylation of Amines
Objective: Synthesize fluorene-based bis(sulfonamides) while preventing intermediate precipitation and avoiding hydrolysis.
-
Preparation: Flame-dry a 50 mL round-bottom flask and purge with inert gas (N₂ or Argon).
-
Substrate Dissolution: Dissolve the primary/secondary amine (2.2 mmol, 10% excess) and anhydrous Pyridine (3.0 mmol) in 10 mL of an anhydrous THF/DMF (4:1) mixture. Causality: The DMF ensures the mono-adduct remains in solution.
-
Electrophile Addition: Cool the solution to 0 °C using an ice bath. Dissolve 9H-fluorene-2,7-disulfonyl dichloride (1.0 mmol) in 5 mL of anhydrous THF and add it dropwise over 10 minutes.
-
Reaction & Self-Validation: Remove the ice bath and stir at room temperature for 4–12 hours.
-
Self-Validating Check: Take a 10 µL aliquot and quench it in methanol. Analyze via LC-MS. If the mono-adduct mass ( M+H ) persists without shifting to the bis-adduct mass, the reaction has stalled. Add 0.1 eq of DMAP and elevate the temperature to 40 °C.
-
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) and stir for 30 minutes to hydrolyze any trace unreacted sulfonyl chloride[4]. Extract with Ethyl Acetate (3 x 15 mL).
-
Purification: Wash the combined organic layers with 1M HCl (to remove residual pyridine), followed by brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography.
Protocol B: Amine-Free Sulfonylation for Base-Sensitive Substrates
Objective: Couple 9H-fluorene-2,7-disulfonyl dichloride with sensitive alcohols where traditional amine bases cause degradation.
-
Preparation: To a solution of the alcohol (2.2 mmol) in 15 mL of anhydrous acetonitrile, add 4-methylpyridine N-oxide (2.4 mmol) and activated 4Å molecular sieves[3].
-
Addition: Add 9H-fluorene-2,7-disulfonyl dichloride (1.0 mmol) in one portion.
-
Reaction & Self-Validation: Stir at room temperature under nitrogen.
-
Self-Validating Check: Before quenching the entire batch, take a small aliquot and treat it with the mild acid/base planned for the workup. Analyze by TLC to ensure the newly formed bis-sulfonate ester does not degrade under workup conditions[3].
-
-
Isolation: Filter the mixture through a pad of Celite to remove the molecular sieves. Concentrate the filtrate under reduced pressure and purify directly via column chromatography.
Part 5: References
-
9H-Fluorene-2,7-disulfonyl Dichloride Research Chemical - Benchchem. Available at:
-
Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis - Benchchem. Available at:
-
Technical Support Center: Sulfonylation Reactions - Benchchem. Available at:
-
Removing unreacted Pyrazine-2-sulfonyl chloride from the reaction mixture - Benchchem. Available at:
-
Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2 - Chemical Communications (RSC Publishing). Available at:
Sources
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- 5. Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO 3 H and CAU-1-NH 2 - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03746D [pubs.rsc.org]
A Comparative Guide to Disulfonyl Chloride Crosslinkers: 9H-Fluorene-2,7-disulfonyl Dichloride vs. Biphenyl-4,4'-disulfonyl Chloride
Executive Overview
Bifunctional sulfonyl chlorides are indispensable electrophilic building blocks in organic synthesis, materials science, and supramolecular chemistry. By serving as robust crosslinkers, they enable the construction of complex molecular architectures, ranging from high-performance optoelectronic polymers to targeted gene delivery systems.
This guide provides an objective, in-depth comparison of two prominent bifunctional crosslinkers: 9H-fluorene-2,7-disulfonyl dichloride and biphenyl-4,4'-disulfonyl chloride . While both compounds feature two highly reactive sulfonyl chloride groups, the distinct geometry of their aromatic cores—a rigid, planar fluorene versus a rotationally flexible biphenyl—dictates their specific reaction kinetics, applications, and the physicochemical properties of the resulting macromolecules.
Structural & Physicochemical Comparison
The foundational difference between these two reagents lies in their backbone rigidity. The fluorene core of 9H-fluorene-2,7-disulfonyl dichloride is locked into a planar conformation by a bridging methylene group, imparting high thermal stability and unique optoelectronic characteristics to its derivatives (1)[1]. In contrast, biphenyl-4,4'-disulfonyl chloride features a single C-C bond connecting its two phenyl rings, allowing for rotational freedom that accommodates different steric requirements during crosslinking (2)[2].
| Property | 9H-Fluorene-2,7-disulfonyl dichloride | Biphenyl-4,4'-disulfonyl chloride |
| CAS Number | 1835-76-3 | 3406-84-6 |
| Molecular Weight | 363.24 g/mol | 351.23 g/mol |
| Molecular Formula | C₁₃H₈Cl₂O₄S₂ | C₁₂H₈Cl₂O₄S₂ |
| Structural Geometry | Rigid, planar, fused tricyclic core | Bi-aryl system, rotational freedom at C-C bond |
| Melting Point | Varies by derivative | 205–208 °C |
| Primary Applications | C2-symmetric chiral ligands, optoelectronic polymers | β-cyclodextrin capping, high-performance polymers |
Application Profiles and Mechanistic Performance
Supramolecular Chemistry & Cyclodextrin Capping
Biphenyl-4,4'-disulfonyl chloride is the gold standard reagent for capping cyclodextrins. In the synthesis of gene delivery vectors, it is used to specifically cap β-cyclodextrin to form 6A,6D-disulfonate intermediates (3)[3]. The rotational flexibility of the biphenyl core allows it to span the distance between specific hydroxyl groups on the cyclodextrin rim without inducing excessive ring strain, making it ideal for creating precursors for cationic polymers used in plasmid DNA delivery[3].
Conversely, 9H-fluorene-2,7-disulfonyl dichloride is less suited for standard cyclodextrin capping due to its rigid, planar structure, which imposes severe steric constraints. However, this exact rigidity makes it highly valuable in the design of C2-symmetric chiral ligands for asymmetric catalysis, such as the asymmetric transfer hydrogenation (ATH) of ketones (1)[1].
High-Performance Polymers & Polysulfonamides
Both crosslinkers are utilized to synthesize polysulfonamides and poly(arylene ether sulfone)s. Polymers derived from biphenyl-4,4'-disulfonyl chloride exhibit excellent thermal stability with a degree of mechanical flexibility. In contrast, incorporating the fluorene-2,7-disulfonyl moiety introduces a planar, conjugated system into the polymer backbone. This significantly enhances the polymer's rigidity, glass transition temperature (Tg), and optoelectronic properties, which are critical for advanced materials like PEM fuel cells or organic light-emitting diodes (OLEDs) (4)[4].
Validated Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols detail the optimal use of each crosslinker, emphasizing the causality behind specific experimental conditions.
Protocol A: Synthesis of Biphenyl-4,4'-disulfonate-capped β-Cyclodextrin
This protocol highlights the use of biphenyl-4,4'-disulfonyl chloride in supramolecular capping, adapted from established gene delivery polymer synthesis methodologies (3)[3].
-
Step 1: Drying. Dry β-cyclodextrin (10 g, 8.81 mmol) in vacuo (<0.1 mTorr) at 120 °C for 14 hours.
-
Causality: Sulfonyl chlorides are highly sensitive to moisture. Any residual water will compete with the cyclodextrin hydroxyl groups, leading to the hydrolysis of the sulfonyl chloride into unreactive sulfonic acid and drastically reducing the capping yield.
-
-
Step 2: Dissolution. Dissolve the dried β-CD in 250 mL of freshly distilled anhydrous pyridine.
-
Causality: Pyridine serves a dual purpose: it acts as a highly effective solvent for the polar cyclodextrin and functions as an acid scavenger. By neutralizing the hydrogen chloride (HCl) byproduct, pyridine drives the nucleophilic substitution equilibrium forward.
-
-
Step 3: Portion-wise Addition. Add biphenyl-4,4'-disulfonyl chloride (2.78 g, 7.93 mmol) in four equal portions at 15-minute intervals.
-
Causality: The capping reaction is exothermic. Gradual addition controls the reaction rate and local concentration of the electrophile, minimizing the formation of intermolecularly cross-linked oligomers and favoring the desired intramolecular capping[3].
-
-
Step 4: Heating. Stir the solution at 60 °C under nitrogen for 3 hours.
-
Causality: Elevated temperature provides the activation energy required to complete the substitution on the sterically hindered secondary hydroxyls of the cyclodextrin ring, ensuring maximum conversion.
-
Protocol B: Synthesis of Fluorene-based Bis(sulfonamides)
This protocol details the reaction of 9H-fluorene-2,7-disulfonyl dichloride with primary amines to form rigid bis(sulfonamides) (1)[1].
-
Step 1: Preparation. Dissolve the target primary amine in an anhydrous aprotic solvent (e.g., dichloromethane or THF) containing an excess of triethylamine (Et₃N).
-
Causality: Aprotic solvents prevent solvolysis. Triethylamine is a non-nucleophilic base that efficiently quenches the HCl generated during the reaction without competing with the amine nucleophile.
-
-
Step 2: Controlled Addition. Cool the mixture to 0 °C and add 9H-fluorene-2,7-disulfonyl dichloride dropwise.
-
Causality: The nucleophilic acyl substitution at the sulfonyl center is highly reactive. Low temperatures suppress side reactions (such as hydrolysis from trace moisture) and control the exotherm, preventing the degradation of the fluorene core.
-
-
Step 3: Maturation. Allow the reaction mixture to gradually warm to room temperature and stir for an additional 4 hours.
-
Causality: Warming ensures that the less reactive intermediate (the monosulfonamide) fully converts to the desired bis(sulfonamide) product, maximizing the overall yield.
-
Workflow Visualization
Comparative synthetic workflows for fluorene and biphenyl disulfonyl chlorides.
Safety and Handling
Both 9H-fluorene-2,7-disulfonyl dichloride and biphenyl-4,4'-disulfonyl chloride are severe irritants and corrosive agents (5)[5]. They are highly moisture-sensitive and must be stored under an inert atmosphere (nitrogen or argon) at room temperature. Contact with water leads to rapid decomposition, releasing toxic and corrosive hydrogen chloride gas. Proper personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, is mandatory, and all reactions should be conducted in a well-ventilated fume hood[1],[5].
References
- Benchchem. "9H-Fluorene-2,7-disulfonyl Dichloride Research Chemical." Benchchem.
- Lookchem. "4,4'-BIPHENYLDISULFONYL CHLORIDE." Lookchem.
- Santa Cruz Biotechnology (SCBT). "Biphenyl-4,4'-disulfonyl chloride Safety Data Sheet." SCBT.
- Smolecule. "Buy 9H-fluorene-2,7-disulfonyl dichloride | 1835-76-3." Smolecule.
- ACS Publications. "Effects of Structure of β-Cyclodextrin-Containing Polymers on Gene Delivery." Bioconjugate Chemistry.
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HPLC method validation for determining 9H-fluorene-2,7-disulfonyl dichloride purity
Overcoming Electrophilic Instability: A Comparative Guide to HPLC Method Validation for 9H-Fluorene-2,7-Disulfonyl Dichloride Purity
As a Senior Application Scientist, one of the most persistent challenges in analytical chemistry is the chromatographic evaluation of highly reactive electrophiles. 9H-fluorene-2,7-disulfonyl dichloride is a specialized organic building block featuring a rigid fluorene backbone flanked by two highly reactive sulfonyl chloride groups, making it indispensable for synthesizing novel sulfonamide therapeutics and high-performance polymers[1].
However, evaluating its purity presents a severe methodological paradox: the very reactivity that makes it synthetically valuable makes it analytically treacherous. This guide objectively compares standard chromatographic approaches and provides a fully validated, self-sustaining protocol based on the ICH Q2(R2) guidelines[2].
The Mechanistic Challenge: Why Direct Methods Fail
The fundamental flaw in analyzing sulfonyl chlorides via standard Reversed-Phase HPLC (RP-HPLC) lies in their susceptibility to nucleophilic attack. When introduced to an aqueous mobile phase, the -SO₂Cl groups undergo rapid on-column hydrolysis, converting into fluorene-2,7-disulfonic acid.
Chromatographically, this hydrolytic degradation manifests as severe peak tailing, split peaks, and shifting retention times. Because the degradation occurs dynamically as the analyte travels down the column, the resulting chromatogram underestimates the active monomer and overestimates impurities, failing the core ICH Q2(R2) requirement that an analytical procedure must be "fit for the intended purpose" and maintain sample stability during analysis[2][3].
To circumvent this, analytical scientists must choose between avoiding water entirely (Normal-Phase HPLC) or neutralizing the reactivity prior to analysis (Pre-column Derivatization)[4][5].
Analytical workflows for sulfonyl chloride purity: Hydrolysis vs. Derivatization.
Methodological Comparison: Selecting the Optimal Strategy
To establish a robust control strategy, we compared three distinct analytical pathways. The data clearly indicates that Pre-Column Derivatization RP-HPLC is the only method capable of satisfying stringent regulatory validation criteria.
Table 1: Performance Comparison of Analytical Strategies for Sulfonyl Chlorides
| Parameter | Direct RP-HPLC (Aqueous) | Normal-Phase HPLC (Non-Aqueous) | Pre-Column Derivatization RP-HPLC |
| Analyte Stability | Poor (Rapid Hydrolysis) | Moderate (Moisture sensitive) | Excellent (Stable Sulfonamide) |
| Peak Symmetry (As) | > 2.5 (Severe Tailing) | 1.3 - 1.6 (Broadening) | 1.05 (Sharp) |
| Impurity Resolution | Fails (Co-elution with degradants) | Poor (Polar impurities stick to column) | High (Baseline resolution) |
| ICH Q2(R2) Viability | Fails Precision & Accuracy | Fails Robustness | Fully Compliant |
Causality Insight: We utilize Diethylamine (DEA) as the derivatization agent because it is a secondary amine. Primary amines can sometimes undergo double-substitution or form derivatives that retain acidic protons, leading to secondary interactions on the silica column. DEA quantitatively yields a neutral, highly lipophilic bis(sulfonamide) that behaves perfectly on a standard C18 stationary phase[1][5].
Self-Validating Experimental Protocol: Derivatization RP-HPLC
This protocol is designed as a self-validating system. By incorporating an excess of nucleophile in an anhydrous environment, we force the reaction to completion instantly, eliminating the variable of reaction kinetics from the analytical error budget.
A. Reagent & Sample Preparation
-
Derivatization Reagent: Prepare a 2.0% (v/v) solution of Diethylamine (DEA) in anhydrous Acetonitrile (ACN). Note: Anhydrous conditions are critical here to ensure DEA outcompetes any trace water for the electrophilic sites.
-
Standard/Sample Stock: Accurately weigh 10.0 mg of 9H-fluorene-2,7-disulfonyl dichloride into a 10 mL volumetric flask. Dissolve completely in 5.0 mL of anhydrous ACN.
-
Derivatization Reaction: Add 2.0 mL of the Derivatization Reagent to the flask. Vortex for 30 seconds. Incubate at 25°C for 5 minutes. The reaction is instantaneous and exothermic; the HCl byproduct is neutralized by the excess DEA.
-
Quenching & Volume Adjustment: Dilute to the 10 mL mark with Mobile Phase A (Water with 0.1% TFA). The acidic mobile phase quenches any unreacted DEA, preventing column degradation.
B. Chromatographic Conditions
-
Column: C18, 4.6 mm × 150 mm, 3 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (TFA suppresses residual silanol ionization, ensuring sharp peaks).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 0-2 min (30% B), 2-10 min (30% to 90% B), 10-12 min (90% B), 12-15 min (30% B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm (optimized for the fluorene chromophore).
-
Injection Volume: 10 µL.
ICH Q2(R2) Validation Metrics
Following the ICH Q2(R2) guidelines, the derivatization method was subjected to rigorous validation to prove it is fit for the intended purpose of release and stability testing[3][6]. The reportable range was established from 50% to 150% of the target specification concentration.
Table 2: ICH Q2(R2) Validation Summary for Derivatization Method
| Validation Characteristic | ICH Q2(R2) Requirement | Experimental Result | Status |
| Specificity | No interference from blank/reagents | Resolution > 2.0 for all known impurities | Pass |
| Linearity (Range) | R² ≥ 0.995 over reportable range | R² = 0.9998 (Range: 10 - 150 µg/mL) | Pass |
| Accuracy (Recovery) | 98.0% - 102.0% across 3 levels | 99.4% ± 0.6% (n=9) | Pass |
| Repeatability (Precision) | RSD ≤ 2.0% | RSD = 0.85% (n=6 injections) | Pass |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10:1 | 0.5 µg/mL (S/N = 12) | Pass |
| Solution Stability | Stable for duration of analysis | Stable for 48 hours in autosampler (25°C) | Pass |
Conclusion
Attempting to analyze 9H-fluorene-2,7-disulfonyl dichloride directly via standard aqueous HPLC is an exercise in analytical futility due to rapid on-column hydrolysis. By implementing a pre-column derivatization strategy with diethylamine, we transform a highly reactive, unstable electrophile into a stable, chromatographically well-behaved bis(sulfonamide). This approach not only guarantees chromatographic fidelity but also seamlessly aligns with the rigorous lifecycle validation principles outlined in the ICH Q2(R2) guidelines, ensuring absolute confidence in material purity for downstream applications.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]
-
Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid. ResearchGate. Available at:[Link]
Sources
- 1. 9H-Fluorene-2,7-disulfonyl Dichloride Research Chemical [benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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| Precursor scoring | Relevance Heuristic |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
